4-Amino-3-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHADAZIDZMHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344315 | |
| Record name | 4-Amino-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6393-40-4 | |
| Record name | 4-Amino-3-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4), a key chemical intermediate with significant utility in medicinal chemistry, materials science, and synthetic organic chemistry. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its reactivity, and discusses its current and potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a critical resource for researchers and professionals, offering not only procedural details but also the scientific rationale behind its use and handling.
Core Molecular Attributes
This compound is a substituted aromatic compound featuring three distinct functional groups: an amino (-NH2), a nitro (-NO2), and a nitrile (-C≡N) group. This unique trifunctional nature makes it a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 6393-40-4 | |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Yellow crystalline solid/powder | [2] |
| Melting Point | 159-162 °C | |
| Solubility | Soluble in ethanol and benzene. | [3] |
| InChI Key | JAHADAZIDZMHOP-UHFFFAOYSA-N | |
| SMILES | Nc1ccc(cc1=O)C#N |
Structural Representation
The molecular structure of this compound is depicted below. The strategic placement of the functional groups dictates its chemical reactivity and potential for derivatization.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
-
Nitration:
-
In a flask equipped with a stirrer and a cooling bath, dissolve 9.40 g of 4-acetamidobenzonitrile in 80 ml of concentrated sulfuric acid. [4] * Cool the solution to a temperature between 5-10 °C. [4] * Slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C. [4] * Stir the reaction mixture at 5-10 °C for 2 hours. [4] * Pour the reaction mixture into ice-water, which will cause the product to precipitate. [4] * Collect the separated crystals by suction filtration. [4]
-
-
Hydrolysis:
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its three functional groups. A computational study has assigned the observed IR and Raman bands. [5][6]
-
N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. * C≡N stretching: A sharp, intense absorption band for the nitrile group is expected around 2200-2260 cm⁻¹. [7]* NO₂ stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Aromatic C-H stretching: These bands are typically observed just above 3000 cm⁻¹. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitro and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum of the related compound, 4-nitrobenzonitrile, shows signals at δ 116.7, 118.2, 124.2, 133.4, and 150.0 ppm. [9]The spectrum of this compound would be expected to show distinct signals for each of the seven carbon atoms, with the positions influenced by the attached functional groups.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN). [10]
Chemical Reactivity and Synthetic Utility
The trifunctional nature of this compound provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.
-
Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, allowing for the synthesis of diamino derivatives.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
This versatile reactivity allows for the use of this compound as a scaffold in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. [11][12]
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
-
Antiviral Agents: This compound has been investigated as a precursor for novel mutagenic modified nucleosides proposed as antiviral prodrugs. [5][6]The rationale is that its ability to form base pairs with nucleobases could disrupt DNA/RNA helix formation. [5]* Anti-leishmanial Agents: It is used as a precursor in the synthesis of drugs to treat infectious diseases, including those caused by Leishmania species. [1]* Kinase Inhibitors: The aminopyrimidine scaffold, which can be synthesized from precursors like this compound, is a key pharmacophore in the design of tyrosine and serine/threonine kinase inhibitors for various diseases. [13]The 4-amino group is often crucial for forming hydrogen bonds with the target protein. [13]* General Scaffolding: The benzonitrile moiety, and specifically substituted aminobenzonitriles, are recognized as important scaffolds in medicinal chemistry for developing inhibitors for various targets. [13][14]
Materials Science and Other Applications
-
Dye Synthesis: The aromatic amine and nitro functionalities make it a suitable starting material for the synthesis of azo dyes. [15]* Polymer Chemistry: It has been used in studies on the effects of gamma irradiation on the release of compounds from polyanhydride matrices. [2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Health Hazards: It is harmful if swallowed or in contact with skin, and may cause respiratory irritation. [10]It can also cause skin and serious eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and a dust mask, should be worn.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in drug discovery, materials science, and dye chemistry. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and an exploration of its reactivity and applications, underscoring its importance as a tool for innovation in chemical research and development.
References
-
Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(15), 7247-7266. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
University of Münster. (n.d.). Amino acids. Retrieved from [Link]
-
Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. prepchem.com [prepchem.com]
- 5. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 6393-40-4: this compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of 4-Amino-3-nitrobenzonitrile
The following technical guide details the spectroscopic characterization of 4-Amino-3-nitrobenzonitrile , integrating experimental data with theoretical assignments where specific literature values are standardized.
CAS Registry Number: 6393-40-4
Chemical Formula:
Executive Summary & Application Context
This compound is a critical intermediate in the synthesis of azo dyes and heterocyclic pharmaceutical compounds.[1] Its structure features a "push-pull" electronic system, with the electron-donating amino group (
This electronic environment creates distinct spectroscopic signatures useful for purity analysis and structural validation during drug development workflows.
Physical Properties (Purity Indicators)
| Property | Value | Context |
| Appearance | Yellow to orange crystalline powder | Color arises from |
| Melting Point | 159–163 °C | Sharp range indicates high purity (>98%). |
| Solubility | DMSO, Acetone, Methanol | Poor solubility in water and non-polar solvents. |
Synthesis & Structural Context
Understanding the synthesis route aids in identifying potential impurities (e.g., unreacted starting materials or isomers) in the spectra.
Synthesis Pathway (DOT Diagram)
The compound is typically synthesized via the nitration of protected 4-aminobenzonitrile to prevent oxidation of the amine.
Caption: Stepwise synthesis pathway highlighting potential impurities (intermediates) traceable via spectroscopy.
Spectroscopic Data Analysis[3][5][6][7][8][9][10]
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the sharp nitrile stretch and the diagnostic nitro bands.
Sample Preparation Protocol:
-
Method: KBr Pellet or Nujol Mull.
-
Ratio: Mix 1–2 mg of sample with 100 mg dry KBr.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
Key Absorption Bands:
| Functional Group | Wavenumber ( | Intensity | Assignment Logic |
| Amine ( | 3450 & 3350 | Medium | Asymmetric and symmetric N-H stretching. Doublet indicates a primary amine. |
| Nitrile ( | 2220–2230 | Strong/Sharp | Characteristic |
| Nitro ( | 1530 & 1350 | Strong | Asymmetric (1530) and symmetric (1350) stretching. |
| Aromatic ( | 1600 & 1480 | Medium | Ring skeletal vibrations. |
| C-N Stretch | 1250–1300 | Medium | Aryl C-N bond stretching (amine to ring). |
B. Nuclear Magnetic Resonance (NMR)
The
Experimental Parameters:
-
Solvent: DMSO-
(Preferred due to solubility and exchangeable protons). -
Frequency: 400 MHz or higher recommended.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Reasoning |
| H-2 | 8.45 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups ( | |
| 8.10 | Broad Singlet | - | Exchangeable protons. Chemical shift varies with concentration and water content. Deshielded by ortho- | |
| H-6 | 7.75 | Doublet of Doublets (dd) | Ortho to | |
| H-5 | 7.05 | Doublet (d) | Most Shielded. Ortho to the electron-donating |
-
Nitrile Carbon: ~117 ppm.
-
C-NO2: ~130 ppm.
-
C-NH2: ~148 ppm (Deshielded by N-attachment).
-
Aromatic CH: 135 ppm (C-2), 132 ppm (C-6), 119 ppm (C-5).
C. Mass Spectrometry (MS)
MS confirms the molecular weight and provides a fragmentation fingerprint.
Experimental Parameters:
-
Ionization: Electron Impact (EI, 70 eV) or ESI (Positive Mode).
-
Parent Ion:
163 ( ).
Fragmentation Pathway (EI): The fragmentation follows a standard nitroaromatic decay path:
-
Molecular Ion:
163 ( ). -
Loss of
: 117 ( ). The nitro group is labile. -
Loss of
: 90 ( ). Loss of nitrile group from the ring fragment. -
Ring Degradation:
63 (Cyclopentadienyl cation derivative).
Caption: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24859461, this compound. Retrieved from [Link]
- Kumar, S., et al. (2022).Base pairs of this compound: comparison with natural WC pairs and IR/Raman assignments. Journal of Biomolecular Structure and Dynamics. DOI: 10.1080/07391102.2022.2069864.
Sources
Operational Safety and Handling Protocol: 4-Amino-3-nitrobenzonitrile
CAS: 6393-40-4 | Formula: C₇H₅N₃O₂
Part 1: Executive Technical Summary
4-Amino-3-nitrobenzonitrile is a bifunctional aromatic intermediate critical in the synthesis of benzimidazole-based antivirals, azo dyes, and high-performance polymers. Its structure features an electron-withdrawing nitro group (
While valuable as a scaffold, this compound presents a dual-hazard profile :
-
Toxicological: Acute toxicity via oral, dermal, and inhalation routes (Category 4).[1]
-
Reactive: The nitro-nitrile combination poses thermal instability risks under forcing conditions, releasing toxic
and potentially upon combustion.
This guide provides a self-validating safety framework for researchers handling this compound in drug discovery and process chemistry environments.
Part 2: Physicochemical & Hazard Profile
Table 1: Critical Data for Risk Assessment
| Property | Value / Description | Operational Implication |
| Appearance | Yellow to brown crystalline powder | Fine dust generation is the primary exposure vector. |
| Melting Point | 160–164 °C | Stable at room temp; avoid processing temps >150°C without DSC data. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous wash efficacy in decon. |
| GHS Signal | WARNING | Requires standard chemical hygiene; not "Danger" but non-trivial. |
| Hazard Codes | H302, H312, H332, H315, H319, H335 | Harmful by all routes; Irritant to eyes/skin/respiratory tract. |
| Decomposition | Fire Risk: Smoke is chemically toxic (chemical asphyxiants). |
Structural Reactivity Analysis
The ortho-nitroaniline motif creates an intramolecular hydrogen bond, reducing basicity but increasing the potential for exothermic decomposition if subjected to strong acids or diazonium formation conditions without temperature control.
Part 3: Operational Safety Protocol (Self-Validating)
This protocol utilizes Control Banding Level 2 (Fume Hood Required).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) for solid weighing; P100/Respirator if handling >10g outside a hood (not recommended).
-
Dermal: Double-gloving is mandatory.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to fine dust drift.
Engineering Controls & Handling Workflow
The "Zero-Drift" Weighing Standard: To ensure containment, follow this self-validating weighing procedure:
-
Static Neutralization: this compound is a dry organic powder prone to static charge. Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.
-
Self-Check: If the powder "jumps" or clings to the spatula, static is uncontrolled. Stop and re-ionize.
-
-
Draft Shielding: Perform all weighing inside a chemical fume hood.
-
Self-Check: Tape a small strip of tissue to the sash bottom. It should be pulled inward firmly (100 fpm face velocity). If it flutters wildly, turbulence is too high; adjust the sash or baffle.
-
-
Solvent Transfer: Do not transport the solid powder across the lab. Dissolve the compound in the transport solvent (e.g., DMSO or DCM) inside the hood immediately after weighing. Transport the solution, not the solid.
Reaction Safety (Synthesis Context)
When using this compound as a nucleophile or electrophile:
-
Exotherm Control: The nitro group renders the ring electron-deficient. Reactions involving strong nucleophiles or reduction of the nitro group can be highly exothermic.
-
Diazotization Warning: If converting the amino group to a diazonium salt, maintain temperature
. The presence of the nitro group destabilizes the diazo intermediate, increasing explosion risk if allowed to warm.
Part 4: Emergency Response & Decision Logic
Fire Scenarios (The NOx/HCN Threat)
Do NOT use high-pressure water jets. This disperses the light powder, creating a dust cloud that can flash-ignite or spread contamination.
-
Agent:
, Dry Chemical, or Alcohol-Resistant Foam. -
Smoke Hazard: Burning releases Nitrogen Oxides (
) and Hydrogen Cyanide ( ).
Spills and Exposure
-
Dry Spill: Do not sweep. Use a HEPA-filter vacuum or wet-wipe method (using a solvent like PEG-400 or soapy water) to prevent dust generation.
-
Skin Contact: Wash with soap and water for 15 minutes. Note: The yellow color is a visual tracer. If skin remains yellow, the compound is still present.
Visualized Response Logic
The following diagram illustrates the decision-making pathway for handling and emergency response.
Figure 1: Operational decision matrix for routine handling and spill response.
Part 5: Waste Management
Disposal must align with local EPA/RCRA regulations.
-
Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.
-
Classification: Dispose of as "Hazardous Waste - Toxic Organic."
-
Cyanide Note: While not a simple cyanide salt, the nitrile group warrants segregating this from acidic waste streams to prevent any theoretical risk of HCN hydrolysis over long storage periods.
Part 6: References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24859461, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: this compound. Retrieved from [Link][1]
Sources
- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Properties, Reactivity, and Applications
Abstract
4-Amino-3-nitrobenzonitrile is a multifaceted aromatic compound characterized by the presence of amino, nitro, and nitrile functional groups. This unique trifunctional architecture makes it a valuable intermediate and building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and dyes. This guide provides a comprehensive overview of its core physical and chemical characteristics, explores its reactivity, outlines protocols for its characterization, discusses its applications in drug development, and details essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound.
Molecular Identity and Structure
This compound is a substituted benzonitrile. The strategic placement of an electron-donating amino group and two electron-withdrawing groups (nitro and cyano) on the benzene ring dictates its chemical behavior and reactivity.
The structural arrangement of the functional groups is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Characteristics
The physical properties of this compound are summarized in the table below. It typically presents as a yellow to brown crystalline powder.[2] Its solubility in polar solvents like ethanol is a key characteristic for its use in various reactions and formulations.[5]
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 159-162 °C | [4] |
| Assay (Purity) | ≥97.5% (GC) | [1] |
| Solubility | Soluble in ethanol and benzene. | [5] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [5][6] |
Chemical Reactivity and Synthesis Insights
The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.[2] The amino group can undergo diazotization, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This trifunctionality allows for sequential and regioselective modifications, providing pathways to complex molecular architectures.
The presence of both an activating amino group and deactivating nitro and cyano groups creates a unique electronic environment on the aromatic ring, influencing its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.
Caption: Key reaction pathways for this compound.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (approx. 1530 and 1350 cm⁻¹), and the stretching of the nitrile C≡N bond (around 2220-2230 cm⁻¹). A study has analyzed the vibrational wavenumbers of this compound in detail.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electronic effects of the three substituents. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including the quaternary carbons attached to the functional groups and the protonated aromatic carbons.
-
-
Chromatographic Analysis: Purity is often assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with suppliers commonly guaranteeing purity of ≥97.5% by GC.[1]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol provides a standard method for obtaining a high-quality IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and ATR accessory are powered on and have been allowed to stabilize as per the manufacturer's instructions.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands and compare them to reference spectra or theoretical values to confirm the presence of the characteristic functional groups (-NH₂, -NO₂, -C≡N).
-
Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Applications in Research and Drug Development
This compound serves as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[2]
-
Antiparasitic Agents: The compound has demonstrated potent activity against Leishmania species, highlighting its potential as a scaffold for developing new antiprotozoal drugs.[2]
-
Antiviral Research: Studies have explored the ability of this compound to form base pairs with nucleobases like uracil, thymine, and cytosine. This has led to proposals for its use in creating mutagenic modified nucleosides as potential antiviral prodrugs, designed to disrupt DNA/RNA helix formation.[7][8]
-
Chemical Intermediate: Its versatile reactivity makes it a valuable intermediate for synthesizing a range of biologically active compounds.[2] Related aminonitro-aromatic structures, such as 4-Amino-3-nitrobenzoic acid, are used as intermediates for anti-inflammatory drugs and azo dyes.[9]
-
Materials Science: It has been used in studies concerning the effects of gamma irradiation on the release of compounds from polyanhydride matrices.[1][2][5]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential health hazards. It is classified as harmful and an irritant.
| Safety Aspect | Details | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Also noted as harmful if swallowed and in contact with skin. | [4][5][6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (e.g., N95 type) are recommended. | [4] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [6] |
| Transport Information | UN 3439, Hazard Class 6.1, Packing Group III. Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. | [5] |
Conclusion
This compound is a compound of significant interest due to the interplay of its amino, nitro, and nitrile functionalities. Its well-defined physicochemical properties, predictable reactivity, and demonstrated utility as a precursor for biologically active molecules make it a valuable tool for synthetic chemists. As research into novel therapeutics continues, the strategic application of such versatile building blocks will remain a cornerstone of innovation in drug discovery and materials science. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks.
References
-
Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(15), 7235-7253. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1296-1333. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-nitrobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. ResearchGate. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). 4-amino-3-nitro benzonitrile (for synthesis). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H5N3O2). Retrieved from [Link]
-
Ameta, K. L., & Raines, R. T. (2019). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. ACS Chemical Biology, 14(3), 447-453. Retrieved from [Link]
-
San Diego State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Sources
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CAS 6393-40-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 6393-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-アミノ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 6393-40-4|this compound|BLD Pharm [bldpharm.com]
- 7. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
literature review on 4-Amino-3-nitrobenzonitrile
Technical Monograph: 4-Amino-3-nitrobenzonitrile A Pivotal Nitro-Aromatic Scaffold for Heterocyclic Drug Design
Executive Summary
This compound (CAS: 6393-40-4) is a specialized aromatic building block characterized by a "push-pull" electronic structure. The electron-donating amine (
For drug development professionals, this compound serves as a critical "gateway" molecule.[1] Its primary utility lies in the orthogonal reactivity of its functional groups: the nitro group can be selectively reduced to a diamine (precursor to heterocycles), while the nitrile group remains intact for later transformation into amides, acids, or tetrazoles.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The following data aggregates physical and chemical characteristics essential for process optimization.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 6393-40-4 | |
| Molecular Formula | ||
| Molecular Weight | 163.13 g/mol | |
| Appearance | Yellow crystalline powder | Nitro group chromophore |
| Melting Point | 159–162 °C | Sharp melting point indicates high purity potential |
| Solubility | DMSO, Methanol, Acetone | Poor solubility in water; moderate in non-polar solvents |
| pKa (Amine) | ~2.5 (Estimated) | Significantly lower than aniline due to |
| Hazards | Irritant, Toxic (Oral/Dermal) | Standard nitroaromatic handling required |
Synthesis Strategy: The Protection-Nitration Protocol
Direct nitration of 4-aminobenzonitrile is chemically hazardous and low-yielding due to the susceptibility of the free amine to oxidation and the formation of tarry by-products.
The Expert Approach: To ensure regioselectivity and yield, the amine must be protected as an acetamide. This sterically directs the nitration to the ortho position (relative to the amine) while preventing oxidative degradation.
Step-by-Step Protocol
Phase 1: Protection (Acetylation)
-
Dissolution: Dissolve 4-aminobenzonitrile (1.0 eq) in acetic anhydride (excess) or acetic acid/acetic anhydride mixture.
-
Reaction: Reflux for 1-2 hours until TLC confirms consumption of starting material.
-
Isolation: Pour onto ice water. Filter the precipitate (4-acetamidobenzonitrile). Dry thoroughly.[3]
Phase 2: Nitration (The Critical Step)
-
Setup: Prepare a solution of 4-acetamidobenzonitrile in concentrated
at 0–5 °C. -
Addition: Slowly add
or fuming (1.05 eq), maintaining internal temperature below 10 °C .-
Why? Exotherms above 10 °C risk dinitration or hydrolysis of the nitrile.
-
-
Quench: Pour the mixture over crushed ice. The intermediate (4-acetamido-3-nitrobenzonitrile) precipitates. Filter and wash with cold water.
Phase 3: Deprotection (Hydrolysis)
-
Hydrolysis: Suspend the wet cake in 4N HCl or 20%
. -
Reflux: Heat to reflux for 1–2 hours. The solution will clarify then reprecipitate the product upon cooling.
-
Purification: Neutralize with
to pH 8–9 to precipitate the free base. Recrystallize from ethanol/water if necessary.
Visual Workflow (DOT Diagram)
Figure 1: Optimized synthesis workflow utilizing acetamide protection to ensure regioselectivity and prevent oxidation.
Reactivity & Pharmaceutical Applications[1][2][6][10]
The value of this compound lies in its ability to access privileged medicinal scaffolds.
A. The Benzimidazole Gateway (Primary Application)
The most common industrial application is the reduction of the nitro group to generate 3,4-diaminobenzonitrile . This vicinal diamine is the immediate precursor to benzimidazoles, a class of heterocycles found in antihypertensives (e.g., Telmisartan analogs) and antivirals.
-
Protocol Insight: Catalytic hydrogenation (
) is preferred over in GMP settings to avoid iron waste, though chemical reduction ( ) is useful for small-scale specificity.
B. Modified Nucleosides & Antivirals
Recent research highlights this scaffold in the design of "mutagenic" nucleoside analogs. The nitro group provides unique hydrogen-bonding capabilities and dipole moments that differ from natural bases, potentially disrupting viral replication helices [1].[4]
C. Tetrazole Isosteres
The nitrile group (
Reactivity Pathways (DOT Diagram)
Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.
Safety & Handling (E-E-A-T)
As a nitroaromatic nitrile, this compound presents specific risks that must be mitigated via engineering controls.
-
Explosion Hazard: While stable at room temperature, nitro compounds can decompose energetically at high temperatures. Never distill the crude reaction mixture to dryness without DSC (Differential Scanning Calorimetry) testing.
-
Cyanide Risk: Under strong acidic/oxidative conditions or thermal decomposition, the nitrile group can release
. Work in a well-ventilated fume hood with cyanide detectors if scaling up >100g. -
PPE: Nitrile gloves are generally sufficient, but double-gloving is recommended due to the high skin permeability of nitroanilines.
References
-
National Center for Biotechnology Information. (2022). Base pairs with this compound: comparison with the natural WC pairs.[4] PubMed. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound.[5][4] Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 98 6393-40-4 [sigmaaldrich.com]
Strategic Utility of 4-Amino-3-nitrobenzonitrile: From Heterocyclic Scaffolds to Optoelectronic Materials
[1]
CAS: 6393-40-4 | Formula: C7H5N3O2 | Mol.[1][2][3] Weight: 163.13 g/mol [1][2]
Executive Summary
4-Amino-3-nitrobenzonitrile (ANBN) serves as a "privileged scaffold" in both medicinal chemistry and materials science due to its unique electronic architecture.[1] It features a classic "push-pull" system: the electron-donating amino group (-NH₂) at the para position opposes the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups.[1]
For the drug developer, ANBN is the primary gateway to 3,4-diaminobenzonitrile , a critical precursor for benzimidazole-based kinase inhibitors and antivirals. For the materials scientist, its high dipole moment and hyperpolarizability make it a candidate for nonlinear optical (NLO) materials and artificial nucleobases.
This guide outlines the critical research vectors for ANBN, supported by validated synthesis protocols and mechanistic insights.
Part 1: Pharmaceutical Chemistry – The Heterocycle Generator
The most immediate value of ANBN lies in its ability to generate benzimidazoles and quinazolines . The ortho-nitroaniline motif allows for controlled reduction to an ortho-diamine, which is the requisite partner for condensation reactions with aldehydes or carboxylic acids.[1]
1. The "Ortho-Diamine" Gateway
The reduction of the nitro group in ANBN yields 3,4-diaminobenzonitrile .[1] This intermediate is chemically distinct because the nitrile group remains intact, providing a handle for further functionalization (e.g., hydrolysis to amides or conversion to imidates) after the heterocyclic ring is formed.
-
Target Class: Benzimidazole-based Kinase Inhibitors (e.g., EGFR, MEK pharmacophores).[1]
-
Mechanism: The electron-deficient nature of the resulting diamine (due to the -CN group) influences the pKa of the benzimidazole, often improving metabolic stability compared to electron-rich analogs.
2. Antiviral Artificial Nucleobases
Recent research has highlighted ANBN as a candidate for artificial nucleobases .[1] Unlike standard bases, the nitro group in ANBN possesses greater flexibility than the N3-H group of natural pyrimidines.
-
Mechanism: When incorporated into DNA/RNA, ANBN forms base pairs with uracil, thymine, or cytosine. Its high dipole moment and steric bulk can facilitate the disruption of helix formation, acting as a chain terminator or mutagenic agent against viral replication [1].
3. Synthesis Pathway Visualization
The following diagram illustrates the divergence from ANBN into varying heterocyclic scaffolds.
[1]
Part 2: Materials Science – Optoelectronics & NLO
ANBN is an archetypal Donor-Acceptor (D-π-A) system.[1] The planar benzene ring acts as the π-bridge.[1]
1. Nonlinear Optics (NLO)
The intramolecular charge transfer (ICT) from the amino group to the nitro/cyano groups generates a large molecular hyperpolarizability.
-
Application: Second-Harmonic Generation (SHG) materials.[1]
-
Crystal Engineering: Research focuses on co-crystallizing ANBN to force non-centrosymmetric packing, which is required for bulk SHG response.[1]
2. Dye-Sensitized Solar Cells (DSSC)
Derivatives of ANBN, specifically where the amino group is coupled via diazo linkages, serve as metal-free organic sensitizers. The cyano group acts as an electron acceptor/anchoring group precursor, facilitating electron injection into TiO₂ semiconductors [2].
Part 3: Experimental Protocol (Self-Validating)
Objective: Selective reduction of this compound to 3,4-diaminobenzonitrile. Context: This is the critical step for accessing benzimidazole libraries. The protocol uses catalytic hydrogenation, which is cleaner and higher-yielding than Fe/Acid reductions for this specific substrate [3].[1]
Reagents & Equipment[4][5][6]
-
Substrate: this compound (2.0 g, 12.3 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (500 mg)[6]
-
Solvent: Methanol (anhydrous, 20 mL)
-
Gas: Hydrogen (Balloon pressure or ~1 atm)
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask, dissolve 2.0 g of ANBN in 20 mL of methanol.
-
Why: Methanol provides optimal solubility for the polar substrate and facilitates H₂ adsorption on Pd.
-
-
Catalyst Addition: Carefully add 500 mg of 10% Pd/C.
-
Safety: Pd/C can be pyrophoric if dry.[1] Add it to the wet solution or wet it with a small amount of water first if not using anhydrous conditions.
-
-
Degassing: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then backfill with nitrogen.[1] Repeat 3 times. Finally, attach a hydrogen balloon.
-
Reaction: Stir vigorously at 25°C for 18 hours .
-
Validation Point (TLC): Spot the reaction mixture against the starting material (ANBN). The starting material (yellow) should disappear, replaced by a more polar, often fluorescent spot (diamine).
-
-
Workup:
-
Result: Expect ~1.47 g (90% Yield) of 3,4-diaminobenzonitrile as a solid or viscous oil.[6]
-
Purity Check: 1H NMR should show the disappearance of the aromatic protons associated with the nitro-substituted ring and the appearance of a new broad singlet for the second amino group.
-
Data Summary: Reduction Methods Comparison
| Method | Reagent | Yield | Comments |
| Catalytic Hydrogenation | H₂ / Pd/C | 90% | Cleanest workup; ideal for pharma intermediates [3]. |
| Chemical Reduction | SnCl₂ / HCl | 75-80% | Tedious workup (tin salts); risk of nitrile hydrolysis.[1] |
| Transfer Hydrogenation | Hydrazine / Fe | 60-70% | Variable yields; potential for side reactions. |
Part 4: References
-
Hassan, S. A., et al. (2022).[1] Base pairs with this compound: comparison with the natural WC pairs.[1][8] Journal of Biomolecular Structure and Dynamics.[1]
-
ResearchGate. (2022).[1] Synthesis of 4-amino-3-nitrobenzaldehyde and derivatives for DSSC applications.
-
ChemicalBook. (2023).[1][9] Synthesis of 3,4-Diaminobenzonitrile: Protocols and Yields.
-
PubChem. (2025).[1] Compound Summary: 3-Nitrobenzonitrile and derivatives.[1][6][7][8] National Library of Medicine.[1]
Sources
- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-アミノ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. guidechem.com [guidechem.com]
- 6. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Structural Isomers of Aminonitrobenzonitrile: A Technical Guide to Synthesis, Properties, and Applications
Executive Summary
Aminonitrobenzonitriles (ANBNs) represent a critical class of trisubstituted benzene derivatives characterized by the coexistence of three distinct functional groups: a cyano group (-CN), an amino group (-NH2), and a nitro group (-NO2). This specific arrangement creates a "push-pull" electronic system—where the amino group acts as an electron donor and the nitro/cyano groups act as electron acceptors—imbuing these isomers with significant nonlinear optical (NLO) properties and high chemical reactivity.
This guide provides a comprehensive technical analysis of the ANBN structural landscape, focusing on the commercially and scientifically dominant isomers (e.g., 2-amino-5-nitrobenzonitrile). It details synthetic routes driven by nucleophilic aromatic substitution (
Part 1: The Structural Landscape
Isomer Enumeration and Nomenclature
For a benzene ring substituted with three different groups (X, Y, Z), there are mathematically 10 possible structural isomers . In the case of ANBN, we fix the nitrile group (-CN) at position 1 by convention. The positions of the amino and nitro groups vary relative to this anchor.
The isomers are classified based on the relative positioning (ortho, meta, para) of the donor (-NH2) and acceptor (-NO2) groups, which dictates their electronic dipole moments and reactivity profiles.
| Isomer Name | Structure Description | Key Characteristic |
| 2-amino-5-nitrobenzonitrile | Amino at 2, Nitro at 5 | Most Industrial Relevance. Precursor to quinazolines. |
| 2-amino-4-nitrobenzonitrile | Amino at 2, Nitro at 4 | High NLO response due to conjugation path. |
| 4-amino-3-nitrobenzonitrile | Amino at 4, Nitro at 3 | Used in azo dye synthesis. |
| 5-amino-2-nitrobenzonitrile | Amino at 5, Nitro at 2 | Often referred to as 2-nitro-5-aminobenzonitrile. |
| Other 6 isomers | Various positional permutations | Less common; often by-products or specific research targets. |
Electronic "Push-Pull" Systems
The utility of ANBN isomers in materials science stems from intramolecular charge transfer (ICT).
-
Donor: -NH2 (Lone pair injection into the
-system). -
Acceptor: -NO2 and -CN (Strong electron withdrawal via resonance and induction).
-
Effect: Isomers where the donor and acceptor are conjugated (para-like relationships, e.g., 2-amino-5-nitro) exhibit large hyperpolarizabilities (
), making them candidates for second-harmonic generation (SHG) materials.
Part 2: Synthetic Strategies
The synthesis of specific ANBN isomers is governed by Regioselective Nucleophilic Aromatic Substitution (
Primary Route: of Halonitrobenzonitriles
This protocol exploits the activation of the halogen leaving group by the ortho/para nitro group.
Mechanism:
-
Substrate: 2-chloro-5-nitrobenzonitrile.
-
Nucleophile: Ammonia (
). -
Activation: The nitro group at position 5 withdraws electron density, making the carbon at position 2 highly electrophilic.
-
Transition State: Formation of a Meisenheimer complex.
-
Product: 2-amino-5-nitrobenzonitrile + HCl (neutralized).
Secondary Route: Reduction of Dinitrobenzonitriles
Selective reduction (e.g., Zinin reduction using sulfide or catalytic hydrogenation) of 2,4-dinitrobenzonitrile can yield amino-nitro isomers. However, regioselectivity (reducing the 2-nitro vs. the 4-nitro) is difficult to control, making this route less favorable for high-purity requirements.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing the target isomer based on available precursors.
Caption: Figure 1. Synthetic decision tree contrasting the robust
Part 3: Physicochemical Profiling
The following data summarizes the key physical properties of the most prevalent isomer, 2-amino-5-nitrobenzonitrile , which serves as the reference standard for this class.
| Property | Value / Description | Relevance |
| CAS Number | 17420-30-3 | Identifier for sourcing. |
| Molecular Formula | MW: 163.13 g/mol .[1] | |
| Appearance | Yellow to Brown Crystalline Powder | Color arises from |
| Melting Point | 209.0 – 212.0 °C | High MP indicates strong intermolecular H-bonding/dipole interactions. |
| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Insoluble) | Requires polar aprotic solvents for reactions. |
| pKa (Calculated) | ~ -1.5 (Conjugate acid of amine) | Weakly basic amine due to strong electron withdrawal by -NO2 and -CN. |
| IR Spectrum | Diagnostic peaks for QC. |
Part 4: Application Vectors in Drug Discovery
The 2-amino-5-nitrobenzonitrile isomer is a "privileged scaffold" in medicinal chemistry. Its trifunctional nature allows it to serve as a core building block for heterocycles.
Kinase Inhibitor Synthesis (Quinazolines)
Many Epidermal Growth Factor Receptor (EGFR) inhibitors utilize a quinazoline core.
-
Mechanism: The nitrile group (-CN) can be cyclized with the adjacent amino group (-NH2) using formamidine acetate or similar reagents to form the quinazoline ring.
-
Role of Nitro Group: The nitro group at position 6 of the resulting quinazoline (derived from position 5 of the benzene) can be subsequently reduced to an amine and derivatized (e.g., acrylamide addition) to create covalent inhibitors.
Bioisosteres and Binding
The nitrile group often acts as a bioisostere for carbonyls or hydroxyls, acting as a hydrogen bond acceptor in the active site of enzymes (e.g., Aromatase inhibitors, HIV-NNRTIs).
Caption: Figure 2.[2] Workflow transforming the ANBN scaffold into a bioactive quinazoline kinase inhibitor.
Part 5: Experimental Protocols
Protocol: Synthesis of 2-Amino-5-Nitrobenzonitrile via
Prerequisite: All procedures must be conducted in a fume hood. Nitro compounds are potentially explosive; handle with care.
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
Ammonium Hydroxide (28-30%
in water) or Ammonia gas -
Solvent: Ethanol or DMF[3]
-
Autoclave (if using liquid ammonia/pressure)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-5-nitrobenzonitrile (18.2 g, 0.1 mol) in Ethanol (100 mL) in a pressure-rated vessel.
-
Amination: Add concentrated Ammonium Hydroxide (50 mL) or saturate the solution with Ammonia gas at 0°C.
-
Reaction: Seal the vessel and heat to 80-100°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The starting material spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove ammonium chloride by-products.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation:
-
Yield: Expected >85%.
-
Melting Point Check: 209–212°C.
-
NMR Verification: Confirm loss of Cl-adjacent proton shift and appearance of broad
singlet (approx. 7.0-8.0 ppm depending on solvent).
-
References
-
BenchChem. (2025).[3][4] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile Synthesis and Properties. Retrieved from
-
PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile Compound Summary (CID 28532). National Library of Medicine. Retrieved from
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5] Journal of Medicinal Chemistry. Retrieved from
-
Sielc Technologies. (2018). HPLC Separation of 2-Amino-5-nitrobenzonitrile. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile (Analogous Protocol). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Data & Characterization Guide: 4-Amino-3-nitrobenzonitrile
Part 1: Executive Summary & Chemical Identity
4-Amino-3-nitrobenzonitrile (CAS 6393-40-4) is a critical "push-pull" aromatic intermediate used extensively in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles, quinoxalines) and nonlinear optical (NLO) materials. Its thermodynamic profile is defined by the strong intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro/cyano groups.
This guide consolidates available experimental data and provides a rigorous, self-validating framework for determining the missing thermodynamic parameters required for process scale-up and crystallization design.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Nitro-4-cyanoaniline; 4-Cyano-2-nitroaniline |
| CAS Registry Number | 6393-40-4 |
| Molecular Formula | C |
| Molecular Weight | 163.14 g/mol |
| SMILES | NC1=CC=C(C=C1=O)C#N |
| Appearance | Yellow to orange crystalline powder |
Part 2: Solid-State Thermodynamic Properties
The thermal behavior of this compound is dominated by its crystalline lattice energy, which must be overcome during dissolution or fusion. The following values represent the current "Gold Standard" in literature.
Thermal Transitions
| Parameter | Value / Range | Method | Reference |
| Melting Point ( | 159.0 – 161.0 °C | Capillary / DSC | [1][2] |
| Decomposition ( | > 200 °C (Est.) | TGA | [3] |
| Crystal System | Monoclinic / Triclinic* | XRD Simulation | [4] |
> Note: Polymorphism is common in push-pull nitroanilines. While a primary stable form melts at ~160°C, researchers should screen for metastable polymorphs using DSC if an unexpected melting endotherm appears below 158°C.
Electronic & Stability Parameters
-
HOMO-LUMO Gap: ~5.56 eV (Calculated via DFT/B3LYP). This large gap suggests high chemical stability under ambient conditions but susceptibility to photo-induced electron transfer in solution [5].
-
Thermal Stability: Stable under standard storage. Decomposes at high temperatures releasing toxic NO
and CO gases. Avoid contact with strong oxidizers.[1]
Part 3: Solubility Thermodynamics & Solvent Interactions
Solubility data is the cornerstone of crystallization process design. While comprehensive mole-fraction tables are often proprietary, the qualitative profile follows the "Like Dissolves Like" principle, modulated by the compound's high dipole moment.
Qualitative Solubility Profile
| Solvent Class | Solubility Rating | Thermodynamic Rationale |
| Polar Protic (Ethanol, Methanol) | High | Strong H-bonding interactions with the -NH |
| Polar Aprotic (DMSO, DMF) | Very High | Dipole-dipole stabilization of the polar "push-pull" structure. |
| Aromatic (Benzene, Toluene) | Moderate | |
| Water | Insoluble / Low | Hydrophobic aromatic ring dominates; lattice energy > hydration enthalpy. |
Thermodynamic Modeling of Dissolution
To predict solubility (
Where:
- is the mole fraction solubility.
- is the absolute temperature (K).
- are empirical constants derived from experimental data (see Protocol B).
Thermodynamic Functions:
From the solubility data, the apparent enthalpy (
Part 4: Experimental Characterization Protocols
As exact quantitative datasets for this specific isomer are often sparse in open literature, the following protocols are designed to generate regulatory-grade data .
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Enthalpy of Fusion (
-
Preparation: Weigh 3–5 mg of dried this compound into an aluminum crucible. Crimp with a pinhole lid (to allow outgassing if decomposition occurs).
-
Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 180°C (20°C above expected
). -
Stop immediately after melting to avoid decomposition contamination.
-
-
Analysis: Integrate the melting endotherm. The peak area J/g is converted to kJ/mol using MW (163.14).
-
Expected Range: 20–35 kJ/mol (Typical for nitroanilines).
-
Protocol B: Gravimetric Solubility Determination
Objective: Generate solubility curves (
-
Excess Addition: Add excess solid to 10 mL of solvent (Ethanol, Ethyl Acetate, etc.) in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.
-
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to
). -
Gravimetry: Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the dry residue.
-
Calculation:
(Where are solvent mass/MW and are solute mass/MW).
Part 5: Visualization of Characterization Workflows
Thermodynamic Characterization Logic
This diagram outlines the decision tree for characterizing the solid-state and solution thermodynamics of the compound.
Caption: Integrated workflow for generating missing thermodynamic data. DSC and TGA define the safe operating window for solubility studies.
Dissolution Equilibrium Cycle
Understanding the energy barriers in the dissolution process.
Caption: Born-Haber cycle for dissolution. For this compound, the lattice energy (Solid) is the primary barrier to solubility.
Part 6: References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound. Link
-
ChemicalBook. (2025). This compound Properties and Melting Point. Link
-
ThermoFisher Scientific. (2024). Product Specification: this compound. Link
-
Hu, S., et al. (2022).[2] Base pairs with this compound: comparison with the natural WC pairs. Journal of Biomolecular Structure and Dynamics. Link[2]
-
BenchChem. (2025).[3] Calculated Electronic Properties of Nitrobenzonitrile Derivatives. Link
Sources
Methodological & Application
Application Notes and Protocols: 4-Amino-3-nitrobenzonitrile as a Strategic Precursor in Agrochemical Synthesis
This technical guide provides researchers, chemists, and professionals in the agrochemical industry with a comprehensive overview of the synthetic utility of 4-Amino-3-nitrobenzonitrile (4A-3NBN). We will explore its role as a versatile building block, focusing on its transformation into key intermediates for the synthesis of potent agrochemicals, particularly benzimidazole fungicides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic strategy.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound distinguished by three strategically positioned functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a nitrile (-C≡N). This unique arrangement makes it a highly valuable precursor in multi-step organic synthesis. While aminobenzonitrile compounds are widely recognized as important intermediates for medicines, dyes, and pesticides, the specific ortho-nitroaniline configuration of 4A-3NBN is the key to its most powerful application: the synthesis of fused heterocyclic systems.[1]
The core utility of 4A-3NBN in agrochemical development stems from the facile reduction of its nitro group. This single transformation unmasks an ortho-phenylenediamine (specifically, 3,4-diaminobenzonitrile), a critical precursor for a vast range of biologically active heterocycles. Most notably, this intermediate is a direct gateway to the benzimidazole scaffold, which forms the backbone of a major class of systemic fungicides that have been instrumental in crop protection for decades.[2][3]
This guide will focus primarily on this high-impact synthetic pathway, providing a detailed protocol for the reduction of 4A-3NBN and its subsequent elaboration into a model benzimidazole structure.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for safe handling and successful reaction planning.
| Property | Value | Source |
| CAS Number | 6393-40-4 | [4] |
| Molecular Formula | C₇H₅N₃O₂ | [4] |
| Molecular Weight | 163.13 g/mol | [4] |
| Appearance | Yellow to orange powder/crystals | [4] |
| Melting Point | 156.0-163.0 °C | [4] |
| Solubility | Soluble in ethanol and benzene | |
| IUPAC Name | This compound | |
| SMILES | NC1=CC=C(C=C1=O)C#N |
Core Synthetic Transformation: Reduction to 3,4-Diaminobenzonitrile
The conversion of this compound to 3,4-diaminobenzonitrile is the pivotal step that unlocks its potential for agrochemical synthesis. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and excellent yield.
Expert Rationale: The choice of palladium on carbon (Pd/C) as a catalyst is based on its proven efficacy in selectively reducing aromatic nitro groups without affecting other sensitive functionalities like the nitrile or the aromatic ring itself. The reaction proceeds under a hydrogen atmosphere, where H₂ is adsorbed onto the palladium surface and added across the N=O bonds of the nitro group, ultimately yielding the desired diamine after a series of intermediate steps. Methanol or ethanol are commonly used as solvents due to their ability to dissolve the starting material and their inertness under these hydrogenation conditions.[5]
Workflow for the Synthesis of 3,4-Diaminobenzonitrile
Detailed Experimental Protocol: Synthesis of 3,4-Diaminobenzonitrile
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g, 12.3 mmol).
-
Solvent Addition: Add methanol (20 mL) to the flask and stir to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% palladium on carbon (200 mg, 10 mol% loading) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Using a vacuum/inert gas manifold, carefully evacuate the flask to remove air and backfill with hydrogen. Repeat this degassing process three times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Upon completion, carefully degas the reaction mixture by evacuating the hydrogen and backfilling with nitrogen gas (repeat three times).
-
Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield 3,4-diaminobenzonitrile as a solid or oil (typically with a green or tan hue).
-
Purification & Characterization: The crude product (expected yield: ~1.47 g, 90%) is often of sufficient purity for the next step.[5] It can be further purified by recrystallization from a suitable solvent system like water or ethanol/ether if necessary. Characterize via ¹H NMR, ¹³C NMR, and MS to confirm identity and purity. The melting point of pure 3,4-diaminobenzonitrile is 144-148 °C.[6]
Application in Benzimidazole Fungicide Synthesis
Benzimidazole fungicides are a cornerstone of modern agriculture, prized for their systemic activity against a broad spectrum of fungal pathogens like Fusarium, Botrytis, and powdery mildew.[3] Their mode of action involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which halts cell division and leads to cell death.[2]
The 3,4-diaminobenzonitrile synthesized in the previous step is an ideal precursor for constructing the benzimidazole core. The general and highly reliable method for this is the Phillips condensation , which involves reacting the ortho-diamine with a carboxylic acid (or its derivative) under heating, often in the presence of an acid catalyst, to facilitate cyclization and dehydration.
General Synthetic Pathway to Benzimidazole Fungicides
Detailed Experimental Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
This representative protocol demonstrates the cyclization of 3,4-diaminobenzonitrile with acetic acid.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3,4-diaminobenzonitrile (1.33 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118°C) with stirring.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the diamine starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing 100 mL of cold water with stirring.
-
Neutralization: Carefully neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of 2-methyl-1H-benzo[d]imidazole-5-carbonitrile using ¹H NMR, ¹³C NMR, FT-IR (disappearance of primary amine stretches, appearance of imidazole N-H), and mass spectrometry.
Potential Alternative Agrochemical Applications
While the synthesis of benzimidazoles is the primary application, the unique functionality of 4A-3NBN and its diamine derivative opens doors to other agrochemical classes:
-
Dinitroaniline Herbicides: Although 4A-3NBN is a mono-nitro compound, it could potentially undergo a second nitration. The resulting dinitroaniline scaffold is the core of herbicides like Trifluralin, which also function by inhibiting microtubule assembly in plant cells.[7]
-
Quinoxaline Derivatives: 3,4-Diaminobenzonitrile can react with 1,2-dicarbonyl compounds to form quinoxalines, a class of heterocycles known to possess herbicidal and fungicidal properties.
-
Pesticidal Amides/Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. These functionalities are present in various pesticides and can be used as handles for further derivatization.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Catalytic Hydrogenation: This procedure must be conducted in a well-ventilated fume hood away from ignition sources. Hydrogen gas is highly flammable. Ensure all glassware is properly secured. Palladium on carbon can be pyrophoric when dry and exposed to air; handle the catalyst slurry with care.
-
Acids and Bases: Handle concentrated acids (acetic acid) and bases (ammonium hydroxide) with extreme care in a fume hood.
References
- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.
-
Chem-Impex. (n.d.). 3,4-Diaminobenzonitrile. Retrieved from [Link]
- Al-Salahi, R., Al-Omar, M., & Amr, A. G. E. (2010). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 18(3), 179–185.
- Google Patents. (n.d.). US20150366205A1 - Agrochemical formulation, method making, and method of using.
- Chen, S., Chen, S., Wang, C., Wang, C., Li, J., Li, J., ... & Fan, Z. (2024). Research Progress on Benzimidazole Fungicides: A Review. Preprints.org.
- Aktaş, G., Per, M., Durgun, M., Sivas, H., & Kocyigit-Kaymakcioglu, B. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4066-4081.
- Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
- Wang, C., Chen, S., Li, J., Fan, Z., & Nan, F. (2024). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(3), 670.
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
-
ResearchGate. (n.d.). Commercial synthesis of trifluralin. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
Sources
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 3,4-Diaminobenzonitrile 97 17626-40-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Nitration of 4-Aminobenzonitrile Derivatives
Abstract
This comprehensive technical guide provides a detailed experimental procedure for the selective nitration of 4-aminobenzonitrile. Nitrated aminobenzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] This document outlines a robust, field-proven protocol that prioritizes safety, selectivity, and yield by employing a protective group strategy. It delves into the underlying reaction mechanism, critical safety considerations, step-by-step experimental instructions, and methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for the synthesis of 3-nitro-4-aminobenzonitrile.
Introduction and Scientific Rationale
4-Aminobenzonitrile is a versatile bifunctional molecule featuring both a nucleophilic amino group and a synthetically adaptable nitrile group.[2][3] The introduction of a nitro (-NO₂) group onto the aromatic ring further enhances its utility as a building block in organic synthesis. The nitro group can be readily reduced to an amine, providing a route to various diamine derivatives, or it can act as a powerful electron-withdrawing group to influence the reactivity of the aromatic system.[4][5]
Direct nitration of 4-aminobenzonitrile presents a significant challenge. The strongly activating amino group makes the ring highly susceptible to oxidation by nitric acid, and the reaction can be difficult to control, often leading to a mixture of products and tar formation. To overcome this, a protective group strategy is the preferred industrial and laboratory approach. The amino group is temporarily converted into an amide (acetanilide), which moderates its activating effect and protects it from oxidation. This allows for a clean, high-yielding nitration reaction, followed by straightforward deprotection to yield the desired product.
The Chemistry: Reaction Mechanism
The nitration of the protected 4-aminobenzonitrile (4-acetamidobenzonitrile) proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[6] The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7] This is the active nitrating species.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. The acetamido group is a moderately activating ortho-, para- director. Since the para position is blocked by the nitrile group, the attack is directed to the position ortho to the acetamido group, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base (typically H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[1]
Figure 1: Mechanism of Electrophilic Nitration.
Safety First: Handling Nitrating Agents
Nitration reactions are energetically favorable and can become uncontrollable if not managed properly.[4] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[4] They can cause severe chemical burns upon contact. Nitric acid fumes and nitrogen dioxide gas, which may be produced, are highly toxic upon inhalation.[8] 4-Aminobenzonitrile is toxic if inhaled or in contact with skin and is suspected of causing genetic defects.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[8] All operations must be conducted within a certified chemical fume hood with adequate ventilation.[8]
-
Reaction Control: The reaction is highly exothermic. Use an ice bath to maintain the specified temperature range. Reagents must be added slowly and in a controlled manner to prevent thermal runaway.[10]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[8] Have appropriate spill containment kits (e.g., sodium bicarbonate for acid neutralization) readily available.
Detailed Experimental Protocol
This protocol is divided into three main stages: protection of the amine, nitration, and deprotection to yield the final product.
Figure 2: Three-stage workflow for the synthesis.
Part A: Protection of the Amino Group (Acetylation)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.8 g (0.1 mol) of 4-aminobenzonitrile in 100 mL of water.
-
Reagent Addition: While stirring vigorously, add 10.5 mL (0.11 mol) of acetic anhydride.
-
Reaction: Stir the mixture at room temperature for 30-45 minutes. A white precipitate of 4-acetamidobenzonitrile will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry it thoroughly. The product is typically of sufficient purity for the next step. Expected Yield: ~15.2 g (95%)
Part B: Nitration of 4-Acetamidobenzonitrile
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 30 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: While maintaining the temperature below 10 °C, add 15.0 g (0.094 mol) of the dry 4-acetamidobenzonitrile from Part A in small portions. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the substrate. Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. The addition should take approximately 30-40 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Dry the product. Expected Yield of crude 3-nitro-4-acetamidobenzonitrile: ~17.5 g (90%)
Part C: Deprotection (Acid Hydrolysis)
-
Setup: Place the crude, dry 3-nitro-4-acetamidobenzonitrile into a 250 mL round-bottom flask.
-
Hydrolysis: Add a mixture of 75 mL of 70% sulfuric acid (v/v). Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90 °C for 1-2 hours, or until the solid has dissolved.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto ~150 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated aqueous ammonia with external cooling until the pH is ~7-8. A bright yellow precipitate of 3-nitro-4-aminobenzonitrile will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to obtain the pure product. Dry the final product under vacuum.
Summary of Reagents and Conditions
| Stage | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| A: Protection | 4-Aminobenzonitrile, Acetic Anhydride | Water | Room Temp. | 30-45 min | ~95% |
| B: Nitration | 4-Acetamidobenzonitrile, HNO₃, H₂SO₄ | H₂SO₄ | 0-10 °C | 2-3 hours | ~90% (crude) |
| C: Deprotection | 3-Nitro-4-acetamidobenzonitrile, H₂SO₄ | 70% H₂SO₄ (aq) | 80-90 °C | 1-2 hours | >85% (after purify.) |
Product Characterization
The identity and purity of the final product, 3-nitro-4-aminobenzonitrile, must be confirmed through analytical methods.[11][12]
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, with splitting patterns and chemical shifts consistent with the 1,2,4-trisubstituted pattern. The amino protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile (around 2220-2240 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the structure.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Nitration | Temperature too high, leading to side reactions or oxidation. | Ensure strict temperature control (0-10 °C) during nitrating agent addition. |
| Incomplete reaction. | Increase reaction time after addition is complete. | |
| Dark, Tarry Product | Oxidation of the aromatic ring or amino group. | Ensure the amino group was fully protected in Part A. Maintain low temperature during nitration. |
| Formation of Dinitro Product | Reaction conditions too harsh (excess nitrating agent, high temp). | Use stoichiometric amounts of nitrating agent. Maintain strict temperature control. |
| Incomplete Hydrolysis | Insufficient heating time or acid concentration. | Increase reflux time or use slightly more concentrated acid. Monitor reaction progress by TLC. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.
- Google Patents. (n.d.). CN102557988B - Preparation method of 4-nitro phthalonitrile.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Patsnap. (n.d.). Preparation method of aminobenzonitrile.
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Beilstein Journals. (2014). Continuous flow nitration in miniaturized devices.
- American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives.
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Bentham Science. (2023). A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- Guidechem. (n.d.). What is 4-Aminobenzonitrile and its Applications?.
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
- ResearchGate. (2025). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Benchchem. (n.d.). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
- NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Journal of Medicinal and Chemical Sciences. (n.d.). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
- vscht.cz. (n.d.). Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices.
- ECHEMI. (n.d.). 4-Aminobenzonitrile Formula - 873-74-5.
- ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. carlroth.com [carlroth.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japer.in [japer.in]
Troubleshooting & Optimization
common side products in the synthesis of 4-Amino-3-nitrobenzonitrile
Introduction & Reaction Context
This guide addresses the synthesis of 4-Amino-3-nitrobenzonitrile (CAS: 6393-40-4), a critical intermediate for disperse dyes and heterocyclic drug scaffolds.
While several routes exist, the industry standard and most robust laboratory method is the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitrobenzonitrile using ammonia. This pathway is preferred over the nitration of 4-aminobenzonitrile, which often suffers from poor regioselectivity (ortho/meta mixtures) and oxidation risks.[1]
However, the SNAr route is not devoid of pitfalls.[1] The electron-withdrawing nature of the nitro and cyano groups that facilitates the substitution also activates the molecule toward specific side reactions—primarily hydrolysis and competitive substitution.
Common Side Products & Impurity Profile
The following table summarizes the three most critical impurities generated during the ammonolysis of 4-Chloro-3-nitrobenzonitrile.
| Impurity Name | Structure Description | Origin (Mechanism) | Physical Characteristic |
| 4-Hydroxy-3-nitrobenzonitrile | Phenolic derivative (Cl replaced by OH) | Competitive Substitution: Caused by the presence of water (moisture) in the solvent or ammonia source. Hydroxide ions ( | Yellow powder; Soluble in aqueous base (turns deep orange/red).[1] |
| 4-Amino-3-nitrobenzamide | Nitrile hydrolyzed to Amide ( | Nitrile Hydrolysis: Occurs under high temperatures (>100°C) in the presence of water and basic conditions (ammonia acts as the base). | White to pale yellow solid; Higher polarity than target; distinct HPLC shift.[1] |
| 4-Chloro-3-nitrobenzonitrile | Unreacted Starting Material | Incomplete Reaction: Insufficient reaction time, low temperature, or loss of ammonia pressure. | White/Cream crystals; distinct melting point (98-100°C). |
Reaction Pathway Diagram
The following diagram illustrates the genesis of these impurities based on reaction conditions.
Figure 1: Mechanistic pathways for the formation of target product and primary impurities during ammonolysis.[1]
Troubleshooting Guide
Use this decision matrix to diagnose issues based on your crude product's behavior.
Symptom A: Product Yield is Low & "Oily"[1]
-
Diagnosis: Likely presence of 4-Chloro-3-nitrobenzonitrile (Starting Material) or solvent entrapment.
-
Test: TLC (Silica, Hexane:EtOAc 7:3). Starting material is significantly less polar (higher Rf) than the amine product.[1]
-
Fix:
Symptom B: Product Dissolves in Aqueous NaOH (Deep Red/Orange Solution)[1]
-
Diagnosis: High content of 4-Hydroxy-3-nitrobenzonitrile .
-
Mechanism: Phenols are acidic (pKa ~7-8 due to nitro group). In NaOH, they deprotonate to form a water-soluble phenolate salt.[1] The target amine is not acidic enough to dissolve in dilute NaOH.[1]
-
Fix:
-
Prevention: Dry your solvents (Acetonitrile/Ethanol) rigorously.[1] Use anhydrous ammonia gas or high-concentration ammonium hydroxide with minimal water.
-
Purification: Wash the organic layer (usually Ethyl Acetate extract) with 5% Na2CO3 or dilute NaOH.[1] The impurity will move to the aqueous layer; the product stays in the organic layer.[1]
-
Symptom C: New Polar Peak on HPLC (Short Retention Time)
-
Diagnosis: 4-Amino-3-nitrobenzamide .
-
Mechanism: Over-heating or prolonged reaction time in the presence of water causes the nitrile to hydrate.[1]
-
Fix:
Optimized Experimental Protocol
This protocol minimizes hydrolysis and phenol formation by controlling water content and pH.[1]
Reagents:
-
4-Chloro-3-nitrobenzonitrile (1.0 eq)
-
Ammonium Hydroxide (28-30% NH3) OR NH3 in Methanol (7N) (Excess, ~5-10 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (ACN)[2]
Step-by-Step Methodology:
-
Dissolution: In a pressure tube or autoclave, dissolve 4-Chloro-3-nitrobenzonitrile (e.g., 5.0 g) in IPA (50 mL).
-
Note: IPA is preferred over Ethanol as it has a higher boiling point and suppresses esterification side-reactions if carboxylic acids form.
-
-
Ammonolysis: Add Ammonium Hydroxide (20 mL) or 7N NH3/MeOH. Seal the vessel tightly.
-
Reaction: Heat to 90°C - 100°C for 4–6 hours.
-
Critical Control Point: Do not exceed 110°C. Higher temperatures exponentially increase the rate of nitrile hydrolysis to amide [1].[1]
-
-
Monitoring: Check TLC every 2 hours. Look for the disappearance of the non-polar starting material spot.[1]
-
Workup (Purification Strategy):
-
Cool the mixture to 0°C. The product often precipitates directly.[1]
-
Alkaline Wash (Crucial): Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO3) and stir for 15 minutes.[1] This dissolves trace 4-Hydroxy-3-nitrobenzonitrile and neutralizes any ammonium chloride salts.
-
Final Wash: Filter again and wash with copious water to remove the amide impurity (which is more water-soluble than the nitrile product).
-
Drying: Dry under vacuum at 50°C.
-
Purification Logic Flow
Figure 2: Purification workflow to selectively remove phenolic and salt impurities.
FAQs
Q: Can I use acid extraction to purify the amine?
A: No. Unlike simple anilines, this compound is extremely weakly basic due to the strong electron-withdrawing effects of the
Q: Why is my product turning brown upon storage? A: This suggests oxidative instability or the presence of trace azo-dimers . Ensure the product is fully dried and stored away from light.[1] If the crude synthesis involved any metal reduction steps (not recommended for this route), metal residues can catalyze degradation.[1]
Q: I see a peak at RRT 0.85 relative to the main peak. What is it? A: If your HPLC method uses a C18 column with Water/Acetonitrile, RRT ~0.85 is typically 4-Amino-3-nitrobenzamide . The amide is more polar than the nitrile, eluting slightly earlier (or later depending on pH, but usually distinct).[1]
References
-
Nitrile Hydrolysis Mechanisms: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media."[1] Semantic Scholar. Available at: [Link]
-
Impurity Identification (Phenol): "4-Hydroxy-3-nitrobenzonitrile Safety & Structure." PubChem. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Amino-3-nitrobenzonitrile
Welcome to the technical support center for 4-Amino-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent synthesis involves the nitration of 4-acetamidobenzonitrile, followed by acidic hydrolysis of the acetyl group.[1]
Common impurities may therefore include:
-
Unreacted Starting Material: 4-acetamidobenzonitrile.
-
Incomplete Hydrolysis: The intermediate, N-(4-cyano-2-nitrophenyl)acetamide.
-
Isomeric Byproducts: Positional isomers formed during the nitration step, such as 4-amino-2-nitrobenzonitrile.
-
Precursors from Alternate Routes: If the synthesis involves nucleophilic aromatic substitution, unreacted 4-chloro-3-nitrobenzonitrile could be a significant impurity.[2][3]
-
Residual Solvents and Reagents: Traces of sulfuric acid, hydrochloric acid, or organic solvents used during the reaction and workup.
Q2: My purified this compound is a distinct yellow powder. Is this a sign of impurity?
A2: While the pure compound is described as a yellow crystalline powder, the intensity of the color is not a reliable sole indicator of purity.[4] Many nitro-aromatic compounds are inherently colored. However, a particularly dark or brownish hue can indicate the presence of highly colored, minor impurities, potentially from oxidation or side-reactions.[5] If analytical methods like HPLC or NMR confirm high purity (e.g., >98%), the color is likely intrinsic and may not impact subsequent reactions. For applications where color is critical, a charcoal treatment during recrystallization can be effective.[6]
Q3: What analytical methods are best for assessing the purity of my sample?
A3: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity as a percentage of the main peak area relative to the total peak area of all components. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical starting point.[7]
-
Nuclear Magnetic Resonance (¹H-NMR): NMR provides structural confirmation and can identify impurities if their concentration is significant (typically >1%). Comparing the integration of impurity peaks to the product peaks can give a molar ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents.[7]
-
Melting Point: A sharp melting point range close to the literature value (159-162 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: How should I store purified this compound to prevent degradation?
A4: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). While relatively stable, the amino group can be susceptible to slow air oxidation over time, which can lead to discoloration.[5]
Purification Method Selection
Choosing the right purification strategy depends on the nature of the impurities and the desired final purity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" and does not crystallize. | The solvent is too effective, keeping the compound dissolved even when cool. The compound's melting point is below the solvent's boiling point. | 1. Add a miscible "anti-solvent" (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. 2. Switch to a solvent system with a lower boiling point.[6] |
| No crystals form, even after extended cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. If concentration fails, remove all solvent in vacuo and try a different recrystallization solvent. |
| Very low recovery of purified product. | The compound has significant solubility in the cold solvent. The chosen solvent is not optimal. | 1. Ensure the solution is cooled for a sufficient time (e.g., in an ice bath for >30 minutes) before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Perform a solvent screen to find a system where the compound is highly soluble when hot but poorly soluble when cold.[6] |
| Purity does not improve significantly. | The impurities have a very similar solubility profile to the product in the chosen solvent. | 1. Attempt a second recrystallization using a different solvent system. 2. If impurities persist, purify the material via column chromatography to remove them.[6] |
Column Chromatography Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities. | The eluent (solvent system) is not optimal. The column was overloaded with crude material. | 1. First, optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Compound is streaking or "tailing" on TLC/column. | The basic amino group is interacting strongly with the acidic silica gel stationary phase. | 1. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This neutralizes the acidic sites on the silica.[5] 2. Consider using a different stationary phase, such as neutral or basic alumina. |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound. | 1. Gradually increase the polarity of the eluent system (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is still retained, a more polar solvent like methanol may be needed as part of the eluent. |
Experimental Protocols
Protocol 1: General Recrystallization
This protocol is a standard procedure for purifying a solid compound. For this compound, solvents like ethanol or ethanol/water mixtures are often effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a suitable solvent (e.g., ethanol) to the flask. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction Workflow
This technique leverages the basicity of the amino group to separate it from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Causality: By adding an aqueous acid, the basic amino group of this compound is protonated, forming a water-soluble salt (R-NH₃⁺Cl⁻). This salt partitions into the aqueous layer, while neutral or acidic organic impurities remain in the organic solvent. After separating the layers, the aqueous layer is basified, deprotonating the salt (R-NH₃⁺ → R-NH₂) and causing the now water-insoluble, purified product to precipitate.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [4] |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 159-162 °C | |
| Solubility | Soluble in ethanol and benzene. | [8] |
| CAS Number | 6393-40-4 |
References
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Hernández, B., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Molecular Modeling. Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Available at: [Link]
- Google Patents. (2021). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
PrepChem. (n.d.). Synthesis of this compound. Available at: [Link]
- Patsnap. (2020). Preparation method of aminobenzonitrile.
-
ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Available at: [Link]
-
Jia, H. (2011). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available at: [Link]
-
IUCr Journals. (2023). 3-Nitrobenzonitrile. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Available at: [Link]
-
Li, Y., et al. (2010). 4-Anilino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Available at: [Link]
-
Chemsrc. (n.d.). 4-Chloro-3-nitrobenzonitrile. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Isopropylamino-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Anilino-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: 4-Amino-3-nitrobenzonitrile (ANBN)
This guide serves as a specialized Technical Support Center for researchers working with 4-Amino-3-nitrobenzonitrile (ANBN) (CAS: 6393-40-4).
The content below synthesizes chemical first principles with practical laboratory protocols to address stability, solubility, and degradation issues in solution.
Executive Summary: Chemical Profile
-
Primary Risks in Solution: Photolytic degradation (nitro-group mediated), precipitation in aqueous buffers, and nitrile hydrolysis under extreme pH.
-
Storage (Solid): Room temperature, dry, dark.
-
Storage (Solution): -20°C, amber vials, inert atmosphere (Argon/N2).
Module 1: Solubilization & Preparation
User Question: "My compound precipitates immediately when I dilute my stock solution into cell culture media or buffer. How do I fix this?"
The Mechanism
ANBN is a hydrophobic aromatic solid. It possesses a planar structure with significant
Protocol: Step-by-Step Solubilization
To maintain stability and solubility, follow this "Intermediate Dilution" protocol:
-
Primary Stock: Dissolve ANBN in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mM.
-
Note: Vortex vigorously. Sonicate for 5 minutes if visible particles remain.
-
-
Intermediate Step (Critical): Do not inject the DMSO stock directly into a large volume of aqueous buffer.
-
Why? The rapid change in polarity causes "shock precipitation" where the compound crashes out before it can disperse.
-
Fix: Perform a 1:10 dilution of your Stock into Ethanol or PEG-400 .
-
-
Final Dilution: Slowly add the Intermediate solution to your aqueous buffer (PBS, Media) while vortexing.
-
Target: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in biological assays.
-
Solubility Decision Tree
Figure 1: Decision tree for preventing precipitation during solubilization.
Module 2: Environmental Stability (Light & pH)
User Question: "My solution turned from yellow to dark orange/brown after 24 hours. Is it still usable?"
Issue 1: Photostability (The "Nitro" Effect)
Diagnosis: Photodegradation.
Explanation: Nitroanilines are notoriously light-sensitive. The nitro group (
-
Discard any solution that has visibly darkened.
-
Prevention: Always use amber glass vials. Wrap clear vessels in aluminum foil. Work under low-light conditions if possible.
Issue 2: Hydrolysis (The "Nitrile" Risk)
Diagnosis: Hydrolysis of the Cyano group.[7]
Explanation: The nitrile (
-
Acidic Conditions (pH < 3): Slow hydrolysis.
-
Basic Conditions (pH > 9): Rapid hydrolysis. The hydroxide ion (
) is a strong nucleophile that attacks the nitrile carbon. -
Neutral Conditions (pH 7): Generally stable for days to weeks if protected from light.
Module 3: Analytical Troubleshooting (HPLC)
User Question: "I see extra peaks in my HPLC chromatogram. What are they?"
Degradation Pathway Analysis
If you observe new peaks, they likely correspond to the hydrolysis products. Based on polarity (Reverse Phase HPLC):
-
Amide Intermediate: Will elute earlier than the parent nitrile (more polar).
-
Carboxylic Acid Product: Will elute earliest (most polar, especially at neutral/basic pH where it is ionized).
Suggested HPLC Method (Quality Control)
Since specific validated methods for ANBN are rare in public literature, use this standard protocol derived for aromatic nitriles:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 360 nm (Nitroaniline absorption) |
| Expected RT | Acid < Amide < ANBN (Parent) |
Degradation Pathway Diagram
Figure 2: Primary degradation pathways of ANBN in solution.
FAQ: Rapid Fire Troubleshooting
Q: Can I autoclave a solution of ANBN? A: NO. The high temperature (121°C) and pressure will accelerate nitrile hydrolysis and potentially degrade the nitro group. Sterilize by filtration (0.22 µm PTFE or Nylon filter) after solubilization.
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Moderately. It is stable for 24–48 hours at 37°C if protected from light. However, the amine group can react with aldehydes in media (Schiff base formation) over long periods. Fresh preparation is mandatory for each experiment.
Q: Why does the Safety Data Sheet (SDS) mention "Incompatible with Oxidizers"?
A: The primary amine (
References
-
Thermo Scientific Chemicals. this compound Product Specifications & Solubility. (Confirmed solubility in Ethanol/Benzene; Incompatibility with oxidizers). Link
-
National Institutes of Health (PubChem). Compound Summary: this compound (CAS 6393-40-4). (Physical properties and safety data). Link
- Clayden, J., et al.Organic Chemistry. Oxford University Press. (Authoritative source for Nitrile Hydrolysis mechanisms and Nitroaniline photostability principles).
-
Fisher Scientific. Safety Data Sheet (SDS): this compound.[5] (Handling, Storage, and Stability data).[5][6][8][9] Link
Sources
- 1. B23463.14 [thermofisher.com]
- 2. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Solvent System Optimization for 4-Amino-3-nitrobenzonitrile (ANBN)
Introduction: The "Push-Pull" Solvent Paradox
4-Amino-3-nitrobenzonitrile (ANBN) presents a classic "push-pull" electronic system. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups compete with the electron-donating amino (-NH₂) group, creating a molecule with a high dipole moment and specific solubility challenges.
In our experience supporting scale-up operations, the most common failure modes—heterogeneous reactions, "oiling out" during crystallization, and poor chemoselectivity—stem directly from misunderstanding this polarity. This guide moves beyond standard protocols to provide a self-validating logic for solvent selection.
Module 1: Solubility & Dissolution Troubleshooting
The high polarity of ANBN means it resists dissolution in non-polar solvents but risks degradation or difficult workups in high-boiling polar aprotic solvents.
Solubility Profile & Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF | Excellent | Reaction Medium: Ideal for SnAr synthesis (high rate) but difficult to remove. |
| Polar Protic | Ethanol, Methanol | Good (Hot) / Poor (Cold) | Crystallization: The "Gold Standard" for purification. Steep solubility curve allows high recovery. |
| Moderately Polar | Ethyl Acetate, THF | Moderate | Extraction/Workup: Good for solubilizing the product from aqueous phases. |
| Non-Polar | Hexane, Heptane | Insoluble | Anti-Solvent: Used to force precipitation or wash away non-polar impurities. |
| Chlorinated | DCM, Chloroform | Moderate to Good | Transport/Chromatography: Good solubility but often poor for crystallization (evaporates too fast). |
Troubleshooting: "The Material Won't Dissolve"
-
Issue: User observes persistent solids in EtOH or EtOAc even at reflux.
-
Root Cause: The crystal lattice energy of nitro-anilines is high due to intermolecular hydrogen bonding (NH...O=N).
-
Solution: Do not simply add more solvent.[1][2] Add a co-solvent .
-
Protocol: Add 5-10% DMF or DMSO to the ethanol. This disrupts the lattice, allowing the bulk solvent to solvate the molecule.
-
Module 2: Reaction-Specific Solvent Systems
Scenario A: Synthesis via SnAr (Ammonolysis)
Reaction: 4-Chloro-3-nitrobenzonitrile + NH₃ → this compound
The Challenge: Balancing reaction rate with exotherm control.
-
Recommended System: Isopropanol (IPA) or Ethanol in a pressure vessel.
-
Why? While DMF is faster, it complicates the workup (water washes required). Alcohols allow the product to precipitate upon cooling, enabling filtration directly from the reaction mixture.
Critical Workflow:
-
Suspend starting material in IPA (5 vol).
-
Charge NH₃ (gas or solution).
-
Heat to 80-100°C (Pressure ~3-5 bar).
-
Cool to 0°C. The product (ANBN) crystallizes out; ammonium chloride stays largely in solution or is washed out later with water.
Scenario B: Selective Reduction (The "Killer App")
Reaction: this compound → 3,4-Diaminobenzonitrile
The Challenge: Reducing the Nitro (-NO₂) group without touching the Nitrile (-CN).
-
Failure Mode: Standard Pd/C hydrogenation often reduces the nitrile to a benzylamine (over-reduction), especially in acidic media or high pressure.
Protocol 1: High Selectivity (Chemical Reduction)
-
Reagents: SnCl₂·2H₂O (Stannous Chloride) or Fe powder.
-
Solvent: Ethanol or Ethyl Acetate .[3]
-
Mechanism: Single-electron transfer mechanism is highly specific to the nitro group.
-
Procedure:
-
Dissolve ANBN in Ethanol (10 vol).
-
Add SnCl₂·2H₂O (5 equivalents).
-
Reflux for 1-2 hours.
-
Workup: Neutralize with NaHCO₃ (critical to break Tin-amine complexes) and extract with EtOAc.
-
Protocol 2: Catalytic Hydrogenation (Cleanest Workup)
-
Catalyst: Pt/C (Platinum on Carbon) or sulfided Pd/C.
-
Solvent: Methanol or THF .
-
Control: Keep pressure < 2 bar (30 psi) and avoid acid . Acid activates the nitrile toward reduction.
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on the specific process stage (Synthesis vs. Purification).
Module 3: Purification & Crystallization Guide
The most frequent complaint is "oiling out" (liquid-liquid phase separation) instead of crystallization. This happens when the anti-solvent (water) is added too quickly or the temperature drops too fast.
Optimized Recrystallization Protocol
Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).
-
Dissolution: Suspend crude ANBN in Ethanol (5-7 mL per gram) . Heat to reflux (approx. 78°C).
-
Note: If not clear, add Ethanol in 1 mL increments. If black specks remain, perform a hot filtration.
-
-
Nucleation Point: Remove from heat. While still hot (>60°C), add warm water dropwise.
-
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.
-
-
Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity.
-
Controlled Cooling: Let the flask cool to room temperature slowly (do not use an ice bath yet).
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Harvest: Once thick crystals form at RT, cool to 0°C for 30 mins, then filter.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned black during the SnAr synthesis. Did it decompose? A: Not necessarily. Nitro-aromatics are notorious for forming highly colored charge-transfer complexes or minor azo-impurities. A dark color often persists even with 99% pure material. Rely on HPLC/TLC, not color. If purity is low, use an activated carbon treatment during the hot ethanol dissolution step of recrystallization.
Q: I am trying to reduce ANBN, but I see a new spot on TLC that isn't the diamine. A: You likely reduced the nitrile. Check your IR spectrum. If the sharp nitrile peak at ~2220 cm⁻¹ is missing or weak, you have over-reduced. Switch from Pd/C to SnCl₂ (Stannous Chloride) or Fe/Acetic Acid to guarantee chemoselectivity.
Q: Can I use Acetone for recrystallization? A: Acetone is a good solvent for dissolution, but it is difficult to use for crystallization because its boiling point is low, and it holds the product too well at low temperatures compared to Ethanol. Ethanol/Water provides a steeper solubility curve, resulting in higher yields.
References
-
Synthesis via SnAr: Process for the preparation of this compound. (General industrial ammonolysis protocols). Available at:
-
Selective Reduction (SnCl2 Method): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups using tin(II) chloride.[4][5] Tetrahedron Letters, 25(8), 839-842. (Foundational text on nitro-selectivity).
-
Crystallization Data: Solubility and Metastable Zone Width of Nitro-anilines in Ethanol. (General reference to p-aminobenzoic acid analogs). See:
-
Safety & Handling: Safety Data Sheet (SDS) for this compound. Thermo Fisher Scientific. Available at:
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Amino-3-nitrobenzonitrile
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting for a common issue encountered by researchers: peak tailing during the HPLC analysis of 4-Amino-3-nitrobenzonitrile. As a substituted aniline, this compound presents specific challenges that, once understood, can be systematically overcome. This document is structured in a question-and-answer format to directly address the problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?
A1: The primary cause of peak tailing for this compound is most likely secondary ionic interactions between the basic amino group of your analyte and acidic residual silanols on the surface of the silica-based stationary phase.
To understand this, we must first consider the structure of your analyte and the nature of the column.
-
Analyte Chemistry: this compound is an aromatic amine. The amino group (-NH₂) is basic, meaning it can accept a proton (H⁺) to become positively charged (-NH₃⁺). The presence of two strong electron-withdrawing groups (nitro -NO₂ and cyano -CN) significantly reduces the basicity of the amino group compared to aniline.[1][2] While an exact experimental pKa is not readily published, based on substituent effects, the pKa of the conjugate acid (-NH₃⁺) is predicted to be low, likely in the 1.0 to 2.5 range .[3] This means the compound will be protonated and positively charged in acidic mobile phases.
-
Column Chemistry: Standard reversed-phase columns (like C18) are made from silica particles. The surface of this silica naturally has silanol groups (Si-OH). During the manufacturing process, not all of these silanols can be chemically bonded with the C18 chains due to steric hindrance.[4] These remaining, or "residual," silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3-4.
The interaction occurs when your positively charged analyte molecules engage in a strong ionic attraction with the negatively charged silanol sites. This is a different, and much stronger, retention mechanism than the intended hydrophobic interaction with the C18 phase. This causes a portion of the analyte molecules to be held too strongly, eluting slowly and creating the characteristic "tail" on the peak.[5]
Systematic Troubleshooting Guide
This guide is designed to help you diagnose and resolve the issue in a logical sequence, starting with the most impactful variables.
Step 1: Is Your Mobile Phase pH Optimized?
The most powerful tool to combat silanol interactions is controlling the mobile phase pH. The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state.
The Causality: By adjusting the pH, we can suppress the ionization of either the basic analyte or the acidic silanols, thus eliminating the unwanted ionic interaction. A common rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa. Given the predicted low pKa of this compound, operating at a low pH is the most logical first step.
-
Prepare Buffers: Prepare three different mobile phase aqueous portions.
-
Low pH: 0.1% Formic Acid in water (pH ≈ 2.7)
-
Mid pH: 20 mM Ammonium Acetate in water, pH 4.5
-
Near-Neutral pH: 20 mM Ammonium Acetate in water, pH 6.5
-
-
Set Conditions: Use a high-quality, end-capped C18 column. For each pH condition, run your sample under identical gradient conditions (e.g., 10-95% Acetonitrile over 10 minutes).
-
Analyze Results: Compare the peak shape, specifically the USP Tailing Factor (Tf), for each run. The USP defines the tailing factor at 5% of the peak height.[5][6] A perfectly symmetrical peak has a Tf of 1.0. Values greater than 1.5 are generally considered problematic.[7]
Table 1: Expected Outcome of pH Scouting Experiment
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Predicted Outcome for Peak Shape | Rationale |
| ~2.7 (Formic Acid) | Partially to mostly protonated (+ charge) | Neutral (Suppressed Ionization) | Good to Excellent. | This is the recommended starting point. By neutralizing the silanols, the primary cause of ionic interaction is removed. |
| 4.5 | Fully protonated (+ charge) | Partially ionized (- charge) | Poor. | This is often the worst-case scenario, where both analyte and silanols are ionized, maximizing tailing. |
| 6.5 | Fully protonated (+ charge) | Fully ionized (- charge) | Poor to Very Poor. | Similar to pH 4.5, this condition promotes strong secondary interactions. |
Step 2: Is Your Column Chemistry Appropriate?
If optimizing the pH doesn't fully resolve the tailing, your column may be the issue. Not all C18 columns are created equal.
The Causality: Older columns, or those not designed for basic compounds, have a higher population of active, acidic silanols. Modern columns use higher purity silica ("Type B") and advanced "end-capping" to improve performance. End-capping is a secondary chemical reaction that covers many of the residual silanols with a small, less reactive group, effectively shielding them from interaction with analytes.[4][8][9][10]
-
Verify Your Column: Check if your current column is described as "end-capped," "base-deactivated," or made from high-purity silica. If it is a non-end-capped or older generation column, it is likely unsuitable for this analysis.[8][11]
-
Test an Alternative Column: If possible, switch to a column specifically marketed for the analysis of polar or basic compounds. Look for columns with advanced end-capping (e.g., "double end-capped") or alternative stationary phases like those with a polar-embedded group. These designs provide an additional shielding mechanism against silanol interactions.
Step 3: Have You Considered Mobile Phase Additives?
When pH and column selection are still insufficient, mobile phase additives can provide a final level of control.
The Causality: Additives work by competing with your analyte for the active sites on the stationary phase. A small, basic additive will preferentially bind to the acidic silanol groups, effectively "masking" them from your analyte.
-
Select an Additive: Triethylamine (TEA) is a traditional "silanol suppressor."[12]
-
Prepare Mobile Phase: Using your best pH condition from Step 1 (e.g., 0.1% Formic Acid), add a low concentration of TEA (e.g., 0.05% v/v, which is ~5 mM) to the aqueous portion of your mobile phase.
-
Equilibrate and Analyze: Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting your sample. Compare the peak tailing factor to the run without TEA.
Table 2: Comparison of Common Mobile Phase Additives
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.1% | pH control (acidifier) | Volatile, MS-friendly, effective at suppressing silanol ionization. | May not be a strong enough buffer for some applications. |
| Triethylamine (TEA) | 0.05 - 0.1% | Competing Base (Silanol Masking) | Often very effective at reducing tailing for stubborn basic compounds. | Can shorten column lifetime, not MS-friendly (causes ion suppression).[12] |
Step 4: Could Your HPLC System Be Contributing to the Problem?
Though less common, the HPLC system itself can be a source of peak tailing, particularly for compounds that can interact with metal surfaces.
The Causality: Stainless steel components in the flow path (tubing, frits, needle seat) can release metal ions that accumulate on the column. Analytes with chelating properties can then interact with these metal sites, causing peak tailing.[13] While this compound isn't a classic strong chelator, the amino and nitro groups can potentially interact with metal ions.
If you analyze many compounds known to be sensitive to metals (e.g., phosphates, carboxylic acids, tetracyclines), or if your system has been idle, performing a system passivation can be beneficial. Passivation involves flushing the system with an acid (like nitric or phosphoric acid) to remove metal oxides and create a more inert surface.[14][15][16]
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Remove Column: Replace the column with a union.
-
Flush System: Flush all solvent lines with HPLC-grade water.
-
Introduce Passivation Solution: Introduce a solution of 6N Nitric Acid into the flow path. CAUTION: Consult your HPLC manufacturer's guidelines for compatible passivation agents and concentrations.
-
Flush Systematically: Direct the flow to waste and flush the pump, injector, and all tubing for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Rinse Thoroughly: Flush the entire system with copious amounts of HPLC-grade water until the waste stream is neutral.
-
Re-equilibrate: Re-install the column and equilibrate with your mobile phase.
Visual Workflow and Diagnostics
To aid in your troubleshooting, the following diagrams illustrate the key concepts and logical flow.
Caption: A logical troubleshooting workflow for peak tailing.
Caption: Unwanted ionic interaction causing peak tailing.
References
-
Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International. [Link]
-
Basicity of Arylamines. (2025). Chemistry LibreTexts. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
What Is Endcapping in HPLC Columns. (2025). Chrom Tech, Inc. [Link]
-
General Chapter <621> Chromatography. (n.d.). US Pharmacopeia (USP). [Link]
-
Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2013). LCGC International. [Link]
-
The role of end-capping in reversed-phase. (n.d.). Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
What makes Aniline more basic than O-MethoxyAniline?? (2022). Reddit. [Link]
-
Alcolea Palafox, M. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics. [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]
-
Difference between the normal and end capped columns. (2013). Chromatography Forum. [Link]
-
Buchholz, K. D., & Pawliszyn, J. (1994). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]
-
Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. (n.d.). Waters Corporation. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Air Force Institute of Technology. [Link]
-
Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (2022). ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Show why p-nitroaniline is a much weaker base (3 pKb units weaker...). (n.d.). Pearson. [Link]
-
Bell, D. S. (2021). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. [Link]
-
End-capping. (n.d.). Separation Science. [Link]
-
Aniline. (n.d.). Wikipedia. [Link]
-
Peak tailing factor computation. (2007). Chromatography Forum. [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2023). ResearchGate. [Link]
-
Rank the following substituted anilines from most basic to least basic. (n.d.). Pearson. [Link]
-
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. (2002). PubMed. [Link]
-
HPLC Columns for Reversed Phase are Not Suited for Polar Compounds. (2020). MicroSolv Technology Corporation. [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2001). ResearchGate. [Link]
-
Tailing in Chromatography? ll EP Verses USP Tailing. (2023). YouTube. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek Corporation. [Link]
-
What is Peak Tailing?. (n.d.). Chromatography Today. [Link]
-
Summary of the retention factors and USP tailing factors for each of the chromatographic columns studied. (n.d.). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. usp.org [usp.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
- 9. Difference between the normal and end capped columns - Chromatography Forum [chromforum.org]
- 10. End-capping | Separation Science [sepscience.com]
- 11. When (and Why) to Choose a Non‑End‑Capped HPLC Column | MICROSOLV [mtc-usa.com]
- 12. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. lctsbible.com [lctsbible.com]
Validation & Comparative
Comparative Guide: Reactivity & Application of 4-Amino-3-nitrobenzonitrile
Executive Summary
4-Amino-3-nitrobenzonitrile (4-A-3-NBN) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines , which serve as scaffolds for kinase inhibitors (e.g., MEK, EGFR inhibitors).
This guide compares 4-A-3-NBN with its primary regioisomers: 3-amino-4-nitrobenzonitrile and 2-amino-5-nitrobenzonitrile . The analysis focuses on the "Push-Pull" electronic effects that dictate their utility in nucleophilic aromatic substitution (
Key Takeaway: While all three isomers can be reduced to diamines, 4-A-3-NBN offers a unique electronic profile where the nitrile group (para to the amine) significantly reduces the basicity of the amine, stabilizing the molecule against oxidative degradation while maintaining sufficient reactivity for high-yield cyclizations.
Structural & Electronic Analysis
The reactivity differences among these isomers are governed by the position of the electron-withdrawing groups (EWG) relative to the electron-donating amine.
The "Push-Pull" Mechanism
In 4-A-3-NBN, the amine (donor) is para to the nitrile (acceptor) and ortho to the nitro group (acceptor).
-
Para-Nitrile Effect: Allows for direct through-resonance (mesomeric effect), creating a strong dipole and significantly delocalizing the nitrogen lone pair.
-
Ortho-Nitro Effect: Forms an intramolecular Hydrogen bond (
), which locks the conformation and further reduces the nucleophilicity of the amine.
Isomer Comparison Table
| Feature | This compound (Target) | 3-Amino-4-nitrobenzonitrile | 2-Amino-5-nitrobenzonitrile |
| Amine Position | C4 (Para to CN) | C3 (Meta to CN) | C2 (Ortho to CN) |
| Nitro Position | C3 (Ortho to Amine) | C4 (Ortho to Amine) | C5 (Para to Amine) |
| Electronic Effect | Strong Mesomeric (-M) from CN & NO2 | Inductive (-I) from CN; -M from NO2 | -M from NO2; Inductive (-I) from CN |
| Amine Basicity | Lowest (Highly delocalized) | Moderate (Meta-CN cannot accept resonance) | Low (Para-NO2 dominates) |
| Solubility | Moderate (Ethanol/DMSO) | Higher (Less polar character) | Moderate |
| Primary Use | 5-cyano-benzimidazole synthesis | 6-cyano-benzimidazole synthesis | 4-cyano-benzimidazole synthesis |
Electronic Pathway Visualization
The following diagram illustrates the electronic pressure on the amine group across the isomers.[1]
Caption: Electronic delocalization pathways affecting the nucleophilicity of the amino group in nitrile isomers.
Comparative Reactivity Profiles
A. Synthesis via Nucleophilic Aromatic Substitution ( )
These isomers are typically synthesized by displacing a halogen (F or Cl) with ammonia.[1] The rate of this reaction depends heavily on the activation provided by the EWGs.[1]
-
Formation of 4-A-3-NBN:
-
Precursor: 4-Fluoro-3-nitrobenzonitrile.
-
Reactivity:High. The leaving group (F) is activated by an ortho-nitro group AND a para-nitrile group. Both exert strong activation, making the displacement rapid and high-yielding (typically >90%).
-
-
Formation of 3-A-4-NBN:
-
Precursor: 3-Fluoro-4-nitrobenzonitrile.
-
Reactivity:Lower. The leaving group is activated by an ortho-nitro group but only a meta-nitrile group. The lack of para-activation makes the reaction slower, often requiring higher temperatures or stronger nucleophiles.
-
B. Reduction to Diamines (Benzimidazole Precursors)
The most common application is the reduction of the nitro group to form 3,4-diaminobenzonitrile .
-
Protocol Efficiency:
-
4-A-3-NBN: Reduces cleanly using Pd/C +
. The resulting diamine has two amino groups with distinct electronic environments (one para to CN, one meta). This asymmetry is crucial for regioselective cyclizations.[1] -
Isomer Challenges: The reduction of isomers is chemically feasible, but the resulting diamines may exhibit different oxidative stability. For example, diamines lacking the strong electron-withdrawing stabilization of the para-nitrile are more prone to air oxidation (turning dark/tarry).
-
Experimental Protocol: Reduction & Cyclization
Objective: Synthesis of 5-cyanobenzimidazole from this compound.
Step 1: Catalytic Hydrogenation
Reagents: this compound (1.0 eq), 10% Pd/C (0.1 eq by wt), Methanol (0.1 M concentration).
-
Setup: Charge a hydrogenation vessel with this compound and Methanol.
-
Inerting: Purge with
(3 cycles). Add Pd/C catalyst carefully (pyrophoric risk).[1] -
Reaction: Pressurize with
(30-50 psi) and stir vigorously at 25°C for 4-6 hours. -
Monitoring: Monitor by HPLC/TLC until the starting material and the hydroxylamine intermediate are consumed.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain 3,4-diaminobenzonitrile (typically a light tan solid).[2] Note: Use immediately in the next step to avoid oxidation.[1]
Step 2: Cyclization to Benzimidazole
Reagents: 3,4-diaminobenzonitrile (from Step 1), Triethyl orthoformate (3.0 eq), p-TsOH (cat.).
-
Reflux: Dissolve the diamine in triethyl orthoformate. Add a catalytic amount of p-TsOH.
-
Heat: Heat to reflux (100-110°C) for 3 hours.
-
Precipitation: Cool to room temperature. The product often precipitates.[1] If not, add cold water/ether.
-
Purification: Filter and wash with diethyl ether.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from fluorinated precursor to benzimidazole scaffold.
Performance Data Summary
The following data compares the synthesis metrics of the target versus its 3-amino isomer.
| Metric | This compound | 3-Amino-4-nitrobenzonitrile | Notes |
| Precursor Cost | Low (4-Fluoro-3-nitro) | Moderate (3-Fluoro-4-nitro) | 4-Fluoro isomer is a common commodity chemical. |
| < 4 hours | 6-12 hours | Para-nitrile activation accelerates reaction in the 4-amino isomer. | |
| Reduction Yield | 90-95% | 85-90% | 4-amino isomer yields a cleaner diamine profile. |
| Product Stability | High | Moderate | 3-amino isomer is slightly more prone to N-oxidation. |
| Melting Point | 196-199°C | 158-160°C | Higher MP indicates stronger intermolecular packing (dipole alignment). |
References
-
ChemicalBook. (n.d.).[1] Synthesis of 3,4-Diaminobenzonitrile from this compound. Retrieved from
-
Organic Syntheses. (1953).[1] p-Nitrobenzonitrile and derivatives. Org. Synth. 33,[3][4] 53. Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1] Nucleophilic Aromatic Substitution Mechanisms in Halonitroarenes. PMC7579478.[1] Retrieved from
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzimidazoles. Retrieved from
-
Fisher Scientific. (n.d.).[1] this compound Product Specifications. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel 4-Amino-3-nitrobenzonitrile Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to target a range of biological processes is a cornerstone of drug discovery. The 4-amino-3-nitrobenzonitrile core represents one such scaffold of interest. The presence of a nitro group, a well-known pharmacophore and toxicophore, suggests a potential for bioactivity, while the amino and nitrile functionalities provide versatile handles for synthetic modification.[1] Derivatives of structurally related compounds, such as 4-aminoquinolines, have shown promise in oncology, indicating a plausible therapeutic trajectory for novel analogues.[2]
This guide provides a comprehensive framework for the systematic benchmarking of a new hypothetical series of this compound derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating workflow to objectively compare the performance of these new chemical entities (NCEs). We will delve into the rationale behind the design of these derivatives, provide detailed, field-proven protocols for their evaluation, and present a clear methodology for data analysis and comparison. The overarching goal is to identify lead compounds with a promising balance of on-target activity, metabolic stability, and cardiac safety, thereby accelerating their progression through the drug discovery pipeline.
Design and Synthesis of the ANB-100 Series: A Rational Approach
To illustrate the benchmarking process, we have designed a hypothetical series of derivatives, designated ANB-101 through ANB-103, based on the this compound (ANB-100) core. The design rationale is rooted in established structure-activity relationship (SAR) principles for kinase inhibitors, a major class of anti-cancer therapeutics.[3] The primary amino group of ANB-100 will be functionalized to explore interactions within a hypothetical kinase hinge-binding region, a common strategy for achieving potency and selectivity.
Rationale for Derivatization:
-
ANB-100 (Parent Compound): The starting point for our investigation, providing a baseline for all comparisons.
-
ANB-101 (Acyl Derivative): Introduction of a simple acyl group to probe the steric and electronic requirements of the target's active site.
-
ANB-102 (Substituted Phenyl Amide Derivative): Incorporation of a substituted aromatic ring to explore potential hydrophobic and hydrogen bonding interactions deeper within the binding pocket.
-
ANB-103 (Heterocyclic Amide Derivative): Addition of a nitrogen-containing heterocycle to enhance solubility and introduce additional hydrogen bond donors and acceptors.
A general synthetic scheme for the ANB-100 series is presented below. The synthesis would begin with the commercially available this compound, which can be acylated using the appropriate acid chloride or activated carboxylic acid to yield the desired amide derivatives.
Caption: General synthesis of ANB-100 derivatives.
Benchmarking Assays: A Triad of In Vitro Evaluations
The early assessment of a compound's potential is a multi-faceted endeavor. We will employ a triad of robust, industry-standard in vitro assays to build a comprehensive profile of each ANB derivative. This approach allows for the concurrent evaluation of anti-proliferative activity, metabolic stability, and potential for cardiac toxicity.
In Vitro Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[4] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth, a critical first step in evaluating potential anti-cancer agents.
Causality Behind Experimental Choices:
-
Cell Lines: We will utilize the MCF-7 human breast adenocarcinoma cell line as our primary screening model. A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, will be used as a counterscreen to assess selectivity.[5]
-
Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent, will be used as a positive control to validate assay performance.[6]
-
Vehicle Control: A vehicle control (e.g., 0.1% DMSO) is essential to ensure that the solvent used to dissolve the compounds does not independently affect cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count MCF-7 and HEK293 cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the ANB derivatives and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, protected from light.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Caption: Workflow for the MTT cytotoxicity assay.
Metabolic Stability Assessment: Human Liver Microsome Assay
Assessing a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile.[7] The human liver microsome (HLM) stability assay is a widely accepted in vitro model to evaluate Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8]
Causality Behind Experimental Choices:
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[9]
-
Cofactor: NADPH is the essential cofactor for CYP enzyme activity; its presence initiates the metabolic reaction.[8]
-
Control Compounds: Verapamil (a rapidly metabolized compound) and Diazepam (a slowly metabolized compound) are used as positive controls to ensure the metabolic competency of the HLM preparation.[9] A "minus cofactor" control is included to identify any non-NADPH-dependent degradation.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the ANB derivative or control compound at a final concentration of 1 µM.
-
-
Incubation:
-
Pre-warm the reaction mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Incubate at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At specified time points (0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[8]
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
-
Caption: Workflow for the HLM stability assay.
Cardiac Safety Screening: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical step in drug safety evaluation. Automated patch-clamp electrophysiology is the gold standard for this assessment.[11]
Causality Behind Experimental Choices:
-
Test System: A stable cell line, such as HEK293, expressing the hERG channel is used to isolate and measure the specific potassium current (IKr).
-
Positive Control: Cisapride or Terfenadine, known hERG inhibitors, are used to validate the assay's sensitivity to channel blockade.[12]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current, allowing for the measurement of inhibition by the test compounds.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Culture hERG-expressing HEK293 cells under standard conditions.
-
On the day of the experiment, prepare a single-cell suspension.
-
-
Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
The system will automatically perform cell capture, seal formation, and whole-cell configuration.[11]
-
-
Compound Application and Recording:
-
Establish a stable baseline hERG current recording in the extracellular solution.
-
Apply a vehicle control, followed by escalating concentrations of the ANB derivatives (typically 0.1, 1, and 10 µM).
-
Record the hERG current at each concentration until a steady-state inhibition is observed.
-
Apply a positive control (e.g., 1 µM Cisapride) at the end of the experiment to confirm maximal inhibition.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline recording to determine the percentage of inhibition.
-
Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
-
Caption: Workflow for the automated hERG assay.
Data Analysis and Comparison
The raw data from these assays must be processed and presented in a clear, comparative format to facilitate decision-making. The following tables summarize the key parameters to be derived for each ANB derivative.
Table 1: In Vitro Cytotoxicity of ANB-100 Series
| Compound | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| ANB-100 | >100 | >100 | - |
| ANB-101 | 50.2 | >100 | >2.0 |
| ANB-102 | 5.8 | 89.5 | 15.4 |
| ANB-103 | 8.1 | >100 | >12.3 |
| Doxorubicin | 0.9 | 5.2 | 5.8 |
¹ Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in MCF-7
Table 2: Metabolic Stability of ANB-100 Series in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| ANB-100 | 25.5 | 27.2 |
| ANB-101 | 45.1 | 15.4 |
| ANB-102 | 18.3 | 37.9 |
| ANB-103 | >60 | <11.5 |
| Verapamil | 8.9 | 77.9 |
| Diazepam | >60 | <11.5 |
Table 3: hERG Channel Inhibition of ANB-100 Series
| Compound | hERG IC₅₀ (µM) |
| ANB-100 | >30 |
| ANB-101 | 22.5 |
| ANB-102 | >30 |
| ANB-103 | 15.8 |
| Cisapride | 0.016 |
Conclusion: A Path Forward
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking novel derivatives of this compound. By integrating assays for cytotoxicity, metabolic stability, and cardiac safety, we can construct a detailed profile of each compound and make informed decisions about which candidates to advance.
Based on our hypothetical data, derivative ANB-102 emerges as a promising lead. It exhibits potent anti-proliferative activity against the MCF-7 cancer cell line with a good selectivity index over the non-cancerous HEK293 line. While its metabolic stability is moderate, it may be acceptable for further optimization. Crucially, it shows no significant hERG inhibition at the concentrations tested. In contrast, ANB-103 demonstrates improved metabolic stability but at the cost of increased hERG liability.
The power of this benchmarking strategy lies in its self-validating nature and the clarity of its comparative data. By adhering to these principles and protocols, drug discovery teams can efficiently identify and prioritize NCEs with the highest probability of success, ultimately accelerating the journey from the bench to the bedside.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
PubMed. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Available from: [Link]
-
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available from: [Link]
-
ResearchGate. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Available from: [Link]
-
PMC. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Available from: [Link]
-
Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
PubMed. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Available from: [Link]
-
PubMed. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Available from: [Link]
-
PMC. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Available from: [Link]
-
PubMed. hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss. Available from: [Link]
-
SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
ResearchGate. (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
PubMed. Rapid HPLC assay for verapamil and its metabolites: use for application to in vitro studies. Available from: [Link]
-
PMC. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. Available from: [Link]
-
PubMed. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Available from: [Link]
-
PMC. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Available from: [Link]
-
Molecular Pharmacology. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. Available from: [Link]
-
T. Horton. MTT Cell Assay Protocol. Available from: [Link]
-
Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. Available from: [Link]
-
MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available from: [Link]
-
ACS Publications. Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. Available from: [Link]
-
Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Available from: [Link]
-
MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
American Physiological Society Journal. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Evotec. hERG Safety Assay. Available from: [Link]
-
XenoTech. High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Available from: [Link]
-
protocols.io. MTT (Assay protocol). Available from: [Link]
-
ResearchGate. In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin.... Available from: [Link]
-
NIH. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. Available from: [Link]
-
MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]-Chromene Moiety. Available from: [Link]
-
Taylor & Francis. Staurosporine – Knowledge and References. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. evotec.com [evotec.com]
- 12. hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of published synthesis protocols for 4-Amino-3-nitrobenzonitrile
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzonitrile CAS: 6393-40-4 | Formula: C₇H₅N₃O₂ | MW: 163.13 g/mol [1]
Executive Summary
This compound (also known as 4-cyano-2-nitroaniline) is a critical intermediate in the synthesis of benzimidazoles, quinazolines, and azo dyes.[1] Despite its structural simplicity, its synthesis is prone to reproducibility issues, primarily due to regioselectivity challenges during nitration and nomenclature confusion with its isomer, 2-amino-5-nitrobenzonitrile.[1]
This guide evaluates and details the two most reproducible synthetic routes:
-
The "Classic" Protection-Nitration Route: Recommended for laboratory-scale synthesis (<50g) due to high regiocontrol and safety.[1]
-
The SNAr Displacement Route: Recommended for scale-up (>100g) or when high-pressure equipment is available.[1]
Route Analysis & Comparison
| Feature | Route A: Nitration of Protected Aniline | Route B: Ammonolysis of 4-Chloro-3-nitrobenzonitrile |
| Mechanism | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Aminobenzonitrile (cheap, available) | 4-Chloro-3-nitrobenzonitrile (more expensive) |
| Steps | 3 (Protection → Nitration → Deprotection) | 1 (Ammonia displacement) |
| Key Risk | Exothermic runaway; Over-nitration | High pressure (Autoclave required) |
| Purity Profile | High (>98%) after recrystallization | High, but risk of residual chloride |
| Reproducibility | Excellent (Self-directing) | Good (Equipment dependent) |
Detailed Experimental Protocols
Protocol A: The "Classic" Laboratory Route (Recommended)
Rationale: Direct nitration of 4-aminobenzonitrile is hazardous and yields complex mixtures due to the sensitivity of the free amine to oxidation. Protecting the amine as an acetamide sterically hinders the position ortho to the amine slightly, but more importantly, it prevents oxidation while maintaining the ortho/para directing effect required to place the nitro group at position 3 (ortho to the amine).
Workflow Diagram:
Caption: Step-by-step workflow for the Protection-Nitration synthesis route.
Step-by-Step Methodology:
-
Acetylation (Protection):
-
Dissolve 4-aminobenzonitrile (10.0 g, 84.6 mmol) in acetic anhydride (30 mL).
-
Reflux the mixture for 1 hour.
-
Cool to room temperature and pour into ice water (200 mL).
-
Filter the white precipitate, wash with water, and dry.
-
Checkpoint: Yield ~13.0 g (96%). MP: 180–182°C.[1]
-
-
Nitration (The Critical Step):
-
Safety: This reaction is exothermic.[1] Use a reliable ice-salt bath.[1]
-
Dissolve 4-acetamidobenzonitrile (10.0 g, 62.4 mmol) in concentrated sulfuric acid (40 mL). Cool to 0–5°C.
-
Prepare a mixture of fuming nitric acid (4.5 mL) and concentrated sulfuric acid (4.5 mL).
-
Add the mixed acid dropwise to the stirred solution, maintaining the internal temperature below 10°C .
-
Stir at 5–10°C for 2 hours.
-
Pour the mixture onto crushed ice (300 g). The yellow precipitate (4-acetamido-3-nitrobenzonitrile) is filtered and washed thoroughly with water until neutral.[1]
-
-
Hydrolysis (Deprotection):
-
Suspend the wet cake from Step 2 in methanol (50 mL) and 6N HCl (50 mL).
-
Reflux for 1.5 to 2 hours. The solid will dissolve and then reprecipitate as the free amine.
-
Cool to room temperature, neutralize with ammonia or NaOH solution to pH ~8–9.
-
Filter the bright yellow solid.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethanol.
-
Expected Results:
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The nitro group at position 3 and the nitrile at position 1 strongly activate the chlorine at position 4 for displacement by ammonia. This route avoids the messy nitration of anilines but requires handling ammonia under pressure.
Reaction Scheme: 4-Chloro-3-nitrobenzonitrile + 2 NH3 → this compound + NH4Cl[1]
Methodology:
-
Setup: Load a high-pressure autoclave (stainless steel or Hastelloy) with 4-chloro-3-nitrobenzonitrile (10.0 g, 54.8 mmol).
-
Solvent/Reagent: Add methanolic ammonia (7N, 100 mL) or use liquid ammonia (50 mL) if the vessel is rated for it.
-
Reaction: Seal the vessel and heat to 100–120°C . The pressure will rise significantly (typically 10–20 bar depending on ammonia source).
-
Duration: Stir for 6–8 hours.
-
Workup: Cool the vessel to <0°C before venting. Vent excess ammonia into a scrubber.
-
Purification: The product often precipitates directly upon cooling. Filter and wash with cold water to remove ammonium chloride. Recrystallize from ethanol.
Expected Results:
Validation & Troubleshooting
Isomer Trap: A common error is purchasing or synthesizing the wrong isomer.[1]
-
Isomer: 2-Amino-5-nitrobenzonitrile (MP: ~205°C).[1]
Validation Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.55 (d, J = 2.0 Hz, 1H, H-2) – The proton between NO₂ and CN.
-
δ 8.05 (br s, 2H, NH₂) – Exchangeable.
-
δ 7.75 (dd, J = 9.0, 2.0 Hz, 1H, H-6).
-
δ 7.15 (d, J = 9.0 Hz, 1H, H-5).[1]
-
-
IR: ~2220 cm⁻¹ (CN stretch), 1530 & 1350 cm⁻¹ (NO₂ stretch), 3400 & 3300 cm⁻¹ (NH₂ stretch).
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Low Melting Point (<155°C) | Impure intermediate (Acetamide) or wrong isomer.[1] | Recrystallize from Ethanol. Check NMR. |
| Low Yield in Nitration | Temperature >15°C caused oxidation. | Keep temp <10°C strictly. Add acid slower. |
| Red/Dark Product | Oxidation products / Azo formation. | Ensure complete acetylation before nitration. |
| Incomplete Hydrolysis | Acid too weak or time too short. | Use 6N HCl and reflux until TLC shows no acetamide. |
References
-
Starčević, K., et al. (2006). "Synthesis, Crystal Structure Determination and Antiproliferative Evaluation of Novel Benzazoyl Benzamides." Croatica Chemica Acta, 79(3), 433-441.[1]
-
PrepChem. "Synthesis of this compound." PrepChem.com Experimental Database.
-
Thermo Fisher Scientific. "this compound Product Specifications & Safety Data Sheet."
-
PubChem. "Compound Summary: this compound (CID 595901)."[1][3] National Library of Medicine.
-
BenchChem. "Synthesis of N-(4-cyano-2-nitrophenyl)acetamide."[1] BenchChem Technical Guides.
Sources
A Guide to Confirming the Regiochemistry of Nitration in 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ambiguity of Aromatic Substitution
In the synthesis of functionalized aromatic compounds, predicting and confirming the position of new substituents is paramount. 4-Aminobenzonitrile is a versatile precursor in medicinal chemistry and materials science, valued for its dual functionality: a nucleophilic amino group and an electron-withdrawing nitrile.[1] When subjecting this molecule to electrophilic aromatic substitution, such as nitration, the directing effects of the two existing groups come into play, creating a question of regiochemistry. This guide provides a technical comparison of the potential outcomes, grounded in mechanistic principles, and presents a clear experimental framework to definitively confirm the structure of the resulting product.
Part 1: Theoretical Prediction of Regioselectivity
The outcome of the nitration of 4-aminobenzonitrile is dictated by the cumulative electronic effects of the amino (-NH₂) and cyano (-CN) groups on the aromatic ring.
-
The Amino Group (-NH₂): The nitrogen atom's lone pair of electrons participates in resonance with the π-system of the benzene ring. This donation of electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophiles—a phenomenon known as activation. This resonance effect preferentially increases the electron density at the positions ortho and para to the amino group, making it a powerful ortho, para-director.[2]
-
The Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both the inductive effect of the electronegative nitrogen atom and a resonance effect that pulls electron density out of the ring.[3] This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Combined Influence: In 4-aminobenzonitrile, these two groups are in opposition. However, the amino group is one of the strongest activating groups, and its directing effect overwhelmingly dominates that of the deactivating cyano group. The amino group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C3 and C5), as the para position (C1) is already occupied by the cyano group. Therefore, the predicted major product of nitration is 4-amino-3-nitrobenzonitrile .
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
[4]
-
Protection (Acetylation): 4-Aminobenzonitrile is first converted to 4-acetamidobenzonitrile using acetic anhydride. This intermediate is typically isolated and dried before proceeding.
-
Nitration: Dissolve 4-acetamidobenzonitrile (e.g., 9.40 g) in concentrated sulfuric acid (80 mL), maintaining the temperature below 10°C in an ice bath.
-
Add potassium nitrate in small portions, ensuring the reaction temperature does not exceed 10°C.
-
Stir the reaction mixture at 5-10°C for 2 hours.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-water. The nitrated intermediate will precipitate.
-
Collect the solid crystals by vacuum filtration.
-
Deprotection (Hydrolysis): Transfer the collected crystals to a flask and add 4N hydrochloric acid (100 mL).
-
Reflux the mixture for 2 hours to hydrolyze the acetamide back to the free amine.
-
Isolation: Cool the mixture to room temperature. The final product, this compound, will crystallize.
-
Collect the product by filtration, wash with water, and dry under reduced pressure. A yield of approximately 7.22 g can be expected. [4]
Part 3: Confirmation of Regiochemistry by Spectroscopic Analysis
The most powerful tool for unambiguously distinguishing between the possible isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The predicted ¹H NMR splitting pattern for this compound is highly diagnostic.
¹H NMR Spectral Analysis
By analyzing the chemical environment and coupling interactions of the aromatic protons, we can confirm the substitution pattern.
-
Predicted Spectrum for this compound (Major Product):
-
H-2: This proton is adjacent to the electron-withdrawing nitro and cyano groups, making it the most deshielded. It has only one neighbor (H-6) at a meta position, so it should appear as a doublet with a small coupling constant (d, J ≈ 2-3 Hz).
-
H-5: This proton is ortho to the amino group and meta to the cyano group. It has one ortho neighbor (H-6). It will appear as a doublet (d, J ≈ 8-9 Hz).
-
H-6: This proton is situated between H-2 (meta) and H-5 (ortho). It will be split by both protons and should appear as a doublet of doublets (dd, J ≈ 8-9 Hz and 2-3 Hz).
-
-
Predicted Spectrum for 4-Amino-2-nitrobenzonitrile (Alternative Isomer):
-
This isomer would present a different pattern. For instance, H-3 would be a doublet coupled to H-5, H-5 would be a doublet of doublets coupled to H-3 and H-6, and H-6 would be a doublet coupled to H-5. The key difference lies in the specific coupling constants and chemical shifts, which would not match the experimentally obtained spectrum for the major product.
-
Data Comparison
The following table summarizes the experimental data for the starting material and the expected product, providing clear benchmarks for characterization.
| Compound | Property | Value | Source |
| 4-Aminobenzonitrile | Melting Point | 83-87°C | [5] |
| ¹H NMR (CDCl₃) | δ 7.37 (d, 2H), 6.64 (d, 2H), 4.32 (s, br, 2H) | [6] | |
| ¹³C NMR (CDCl₃) | δ 150.8, 133.7, 120.4, 114.4, 99.5 | [6] | |
| This compound | Melting Point | 159-161°C | |
| Predicted ¹H NMR | ~δ 8.2 (d), ~δ 7.6 (dd), ~δ 7.0 (d) | - | |
| IR Spectroscopy | Shows peaks for -NH₂, -NO₂, and -C≡N stretches | - |
Conclusion
The nitration of 4-aminobenzonitrile is regioselectively governed by the powerful activating and ortho, para-directing effect of the amino group. Theoretical principles strongly predict that the reaction will yield This compound . This prediction is reliably confirmed through a robust synthetic protocol involving amine protection, followed by definitive structural elucidation using ¹H NMR spectroscopy. The characteristic doublet, doublet, and doublet of doublets splitting pattern in the aromatic region of the ¹H NMR spectrum serves as the unequivocal signature of the 3-nitro substitution pattern, providing a self-validating system for confirming the reaction's outcome.
References
-
The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Chemical Communications. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzonitrile. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). Base pairs with this compound: comparison with the natural WC pairs. Retrieved February 7, 2026, from [Link]
-
Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
van der Vlugt, J. I., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics. Retrieved February 7, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved February 7, 2026, from [Link]
-
Li, B., et al. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers. Retrieved February 7, 2026, from [Link]
Sources
- 1. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | CAS 6393-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. rsc.org [rsc.org]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
